molecular formula C22H24N6OS B8210241 (R)-GSK-3685032

(R)-GSK-3685032

Cat. No.: B8210241
M. Wt: 420.5 g/mol
InChI Key: KNKHRZYILDZLRE-UHFFFAOYSA-N
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Description

(R)-GSK-3685032 is a useful research compound. Its molecular formula is C22H24N6OS and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHRZYILDZLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-GSK-3685032: A Technical Overview of its Mechanism of Action as a Selective DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032 is a potent, selective, and reversible first-in-class inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the epigenetic regulation of gene expression. Its mechanism of action centers on the targeted disruption of DNA methylation maintenance, leading to the reactivation of silenced tumor suppressor genes and the induction of an anti-tumor immune response. This technical guide provides an in-depth analysis of the preclinical data supporting the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is the R-enantiomer of GSK-3685032, a non-covalent inhibitor that selectively targets the DNMT1 enzyme.[1] Unlike traditional hypomethylating agents that are nucleoside analogs and incorporate into DNA, this compound acts through a novel, reversible mechanism.[2] Crystallographic studies have revealed that GSK3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[3] This competitive inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine base on the newly synthesized DNA strand during replication.

The primary consequence of DNMT1 inhibition by this compound is a progressive and robust loss of DNA methylation at CpG islands, which are often hypermethylated in cancer cells, leading to the silencing of associated genes.[4] This demethylation process reactivates the transcription of these previously silenced genes, including tumor suppressor genes and immune-related genes.[4][5] The re-expression of these genes ultimately contributes to the observed anti-cancer effects, including inhibition of cancer cell growth and induction of apoptosis.[4]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been extensively characterized through a series of preclinical studies. The following tables summarize the key quantitative data.

Parameter Value Assay Type Reference
IC50 for DNMT1 0.036 µMCell-free enzymatic assay[4][6]
Selectivity >2,500-fold vs. DNMT3A/3L and DNMT3B/3LCell-free enzymatic assay[6]

In Vitro Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Treatment Duration Reference
Hematological Cancer Cell Lines (Panel of 51)Leukemia, Lymphoma, Multiple MyelomaMedian Growth IC500.64 µM6 days[4]
MV4-11Acute Myeloid LeukemiaGrowth InhibitionTime- and dose-dependent3-6 days[4]
MV4-11Acute Myeloid LeukemiaGene Transcription Increase (Immune-related)Dose-dependent (10-10,000 nM)4 days[4]
VariousVariousDNMT1 Protein Expression InhibitionDose-dependent (3.2-10,000 nM)2 days[4]

In Vivo Efficacy of this compound in Xenograft Models

Xenograft Model Cancer Type Dosing Regimen Key Findings Reference
MV4-11Acute Myeloid Leukemia1-45 mg/kg, s.c., twice daily for 28 daysStatistically significant, dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg.[4]
SKM-1Acute Myeloid Leukemia1-45 mg/kg, s.c., twice daily for 28 daysStatistically significant, dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg.[4]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a cascade of events initiated by the specific inhibition of DNMT1.

GSK-3685032_Mechanism_of_Action cluster_0 Molecular Interaction cluster_1 Cellular Consequences GSK3685032 This compound DNMT1 DNMT1 Enzyme GSK3685032->DNMT1 Reversible Binding (Competitive Inhibition) Hemi_DNA Hemi-methylated DNA DNMT1->Hemi_DNA Methylation Maintenance Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Inhibition leads to Gene_Activation Tumor Suppressor & Immune Gene Reactivation Hypomethylation->Gene_Activation Cell_Growth_Inhibition Cancer Cell Growth Inhibition / Apoptosis Gene_Activation->Cell_Growth_Inhibition

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound.

DNMT1 Enzymatic Assay

This cell-free assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of this compound.

DNMT1_Enzymatic_Assay_Workflow start Start reagents Prepare Assay Buffer: 20 mM Tris pH 7.5, 1 mM DTT, 1 mM EDTA, 5% glycerol start->reagents enzyme_prep Add Recombinant Human DNMT1 (Final Conc: ~15-30 nM) reagents->enzyme_prep substrate_prep Prepare Substrates: - Hemi-methylated DNA (40-mer)  (Final Conc: ~80 nM) - 3H-labeled SAM  (Final Conc: ~1.7 µM) reagents->substrate_prep incubation Incubate with varying concentrations of this compound or DMSO enzyme_prep->incubation substrate_prep->incubation detection Measure incorporation of 3H-methyl groups into DNA (e.g., Scintillation Proximity Assay) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for the DNMT1 enzymatic assay.

Methodology:

  • Assay Buffer Preparation: The assay is performed in a buffer containing 20 mM Tris pH 7.5, 1 mM dithiothreitol (DTT), 1 mM EDTA, and 5% glycerol.[7]

  • Enzyme and Substrate Preparation: Recombinant human DNMT1 is used at a final concentration of approximately 15-30 nM. The substrates, a 40-mer hemi-methylated DNA duplex and ³H-labeled S-adenosyl-L-methionine (SAM), are used at final concentrations of approximately 80 nM and 1.7 µM, respectively.[7]

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A DMSO control is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic activity.

  • Detection: The incorporation of the ³H-labeled methyl group from SAM into the DNA substrate is quantified using a suitable method, such as a Scintillation Proximity Assay (SPA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines, such as the acute myeloid leukemia cell line MV4-11, are seeded into 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO).[4]

  • Incubation: The plates are incubated for a specified period, typically ranging from 3 to 6 days, under standard cell culture conditions (37°C, 5% CO₂).[4]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability. Growth IC50 values are then calculated.

DNA Methylation Profiling

Genome-wide DNA methylation analysis is performed to assess the global impact of this compound on the methylome.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from cells treated with this compound or vehicle control.

  • Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Whole-Genome Amplification and Fragmentation: The bisulfite-converted DNA is then amplified and fragmented.

  • Hybridization to Microarray: The fragmented DNA is hybridized to an Infinium MethylationEPIC BeadChip, which contains probes for over 850,000 CpG sites across the human genome.[5]

  • Staining, Washing, and Scanning: The BeadChip is stained, washed, and scanned to detect the fluorescent signals from the probes.

  • Data Analysis: The raw data is processed to calculate the beta value for each CpG site, which represents the proportion of methylation. Differential methylation analysis is then performed to identify CpG sites with significant changes in methylation between treated and control samples.

Gene Expression Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) is employed to determine the transcriptional changes induced by this compound.

RNA_Seq_Workflow start Start: this compound Treated Cells rna_extraction Total RNA Extraction start->rna_extraction library_prep mRNA Purification & cDNA Synthesis (Library Preparation) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc Quality Control of Raw Reads sequencing->qc alignment Read Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Gene Expression Analysis quantification->diff_expression end End: List of Differentially Expressed Genes diff_expression->end

Caption: A typical workflow for RNA-Seq analysis.

Methodology:

  • RNA Extraction: Total RNA is isolated from cells treated with this compound or vehicle control using a suitable kit.

  • Library Preparation: mRNA is purified from the total RNA, fragmented, and converted into a cDNA library. Adapters are ligated to the cDNA fragments for sequencing.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are subjected to quality control, aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to treatment.

In Vivo Xenograft Studies

Animal models are utilized to evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MV4-11 or SKM-1) are subcutaneously injected into immunocompromised mice.[4]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment groups, typically via subcutaneous injection, at various doses (e.g., 1-45 mg/kg, twice daily).[4] The control group receives a vehicle solution.

  • Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as pharmacodynamic studies to assess DNA methylation changes in the tumor tissue, may also be performed.

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent, and reversible mechanism of action, coupled with its high selectivity for DNMT1, offers the potential for a more targeted and tolerable treatment for various cancers, particularly hematological malignancies. The comprehensive preclinical data, including detailed enzymatic, cellular, and in vivo studies, provide a strong foundation for its continued clinical development. This technical guide summarizes the core principles of its mechanism of action and provides a framework for further research and investigation into this promising therapeutic agent.

References

(R)-GSK-3685032: A Deep Dive into a Selective DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-GSK-3685032, a first-in-class, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Dysregulation of DNA methylation is a key driver in various cancers, making DNMT1 a compelling therapeutic target.[1] Unlike traditional irreversible nucleoside analogs, this compound presents a novel mechanism with potential for enhanced efficacy and improved safety profiles.[1][2]

Mechanism of Action

This compound is the R-enantiomer of the potent compound GSK-3685032.[3] It functions through a non-time-dependent, non-covalent mechanism, directly competing with the active-site loop of DNMT1 for access to hemi-methylated DNA.[1][3][4] This competitive inhibition disrupts the maintenance of DNA methylation patterns following cellular replication, leading to a significant and dose-dependent global hypomethylation.[1][5] The resulting decrease in DNA methylation triggers the transcriptional reactivation of silenced genes, including critical tumor suppressor genes and immune-response pathways.[5][6]

Quantitative Data Summary

The biochemical potency and cellular activity of GSK-3685032 have been thoroughly characterized, demonstrating its high selectivity and anti-proliferative effects.

Table 1: Biochemical Activity of GSK-3685032 [5][6]

Target EnzymeIC50 (µM)Selectivity versus DNMT1
DNMT10.036-
DNMT3A/3L>2500-fold>2500-fold
DNMT3B/3L>2500-fold>2500-fold

Table 2: Cellular Proliferation Inhibition by GSK-3685032 [5]

Cell Line PanelTreatment DurationMedian Growth IC50 (µM)
51 Hematological Cancer Cell Lines6 days0.64

Key Experimental Protocols

This section outlines the detailed methodologies for the pivotal experiments used to characterize this compound.

DNMT1 Biochemical Inhibition Assay

A radioactive Scintillation Proximity Assay (SPA) is employed to determine the in vitro potency of inhibitors against DNMT1.

  • Principle: This assay quantifies the enzymatic activity of DNMT1 by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated, hemi-methylated DNA substrate.

  • Methodology:

    • Reaction Setup: In a 384-well plate, recombinant human DNMT1 is incubated with the hemi-methylated DNA substrate, [³H]-SAM, and varying concentrations of this compound in assay buffer.

    • Incubation: The reaction mixture is incubated at room temperature to allow for enzymatic activity.

    • Signal Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated DNA substrate. When a [³H]-methyl group is incorporated into the DNA, the bead emits light, which is detected by a microplate scintillation counter.

    • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value is determined by fitting the data to a four-parameter dose-response curve.

Cellular Growth Inhibition Assay

The anti-proliferative effects of this compound on cancer cells are assessed using a luminescence-based cell viability assay.

  • Principle: This assay measures the ATP content of viable cells, which is directly proportional to the number of cells in culture.

  • Methodology:

    • Cell Seeding: Hematological cancer cell lines (e.g., MV4-11, SKM-1) are seeded into 96-well plates at an appropriate density.

    • Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for 6 days.

    • Lysis and Signal Detection: A reagent that lyses the cells and contains luciferase and its substrate is added to each well. The resulting luminescence is measured using a plate reader.

    • Data Analysis: The growth inhibition is calculated relative to vehicle-treated cells, and the IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model

The anti-tumor efficacy of this compound is evaluated in subcutaneous xenograft models using human acute myeloid leukemia (AML) cell lines.

  • Principle: This model assesses the ability of a compound to inhibit tumor growth in an in vivo setting.

  • Methodology:

    • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

    • Cell Implantation: MV4-11 or SKM-1 human AML cells are injected subcutaneously into the flank of each mouse.[5]

    • Tumor Growth and Randomization: Tumors are allowed to reach a predetermined volume, at which point the mice are randomized into control and treatment groups.

    • Drug Administration: this compound is formulated and administered to the treatment groups, typically via subcutaneous injection, twice daily for a specified period.[5] The control group receives a vehicle solution.

    • Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study.

Visualizing the Core Concepts

The following diagrams illustrate the mechanism of action of this compound and the general workflow of its preclinical evaluation.

cluster_Mechanism Mechanism of this compound GSK-3685032 GSK-3685032 DNMT1 DNMT1 GSK-3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Promotes

Caption: The inhibitory pathway of this compound on DNMT1.

Biochemical_Screening Biochemical Screening Cell-based_Assays Cell-based Assays Biochemical_Screening->Cell-based_Assays Identify Hits In_Vivo_Xenograft In Vivo Xenograft Models Cell-based_Assays->In_Vivo_Xenograft Validate Leads Clinical_Trials Clinical Trials In_Vivo_Xenograft->Clinical_Trials Evaluate Efficacy & Safety

Caption: Preclinical to clinical development pipeline.

References

The Impact of (R)-GSK-3685032 on Transcriptional Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanism and Experimental Evaluation of a Novel DNMT1 Inhibitor

This technical guide provides a comprehensive overview of the impact of (R)-GSK-3685032 on transcriptional activation. This compound is the active enantiomer of GSK-3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] By inhibiting DNMT1, this compound leads to passive, replication-dependent DNA hypomethylation, resulting in the re-expression of previously silenced genes and subsequent anti-tumor effects.[2][3] This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of DNMT1 inhibition.

Core Mechanism of Action

This compound selectively targets DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Unlike traditional nucleoside analog inhibitors of DNMTs, such as decitabine, this compound does not form a covalent bond with the enzyme, leading to a reversible mode of action.[4] This mechanism avoids the DNA damage associated with older-generation DNMT inhibitors.[4] The inhibition of DNMT1 by this compound results in a global reduction of DNA methylation, particularly at hypermethylated promoter regions of tumor suppressor and immune-related genes. This epigenetic reprogramming leads to the transcriptional activation of these genes, restoring their normal function.[2][4]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell Line/SystemNotes
DNMT1 IC500.036 µMCell-free enzymatic assayHighly selective over DNMT3A and DNMT3B (>2,500-fold).[1]
Median Growth IC50 (gIC50)0.64 µMPanel of 51 hematologic cancer cell lines6-day proliferation assay.[1]

Table 2: Time-Dependent Growth Inhibition in MV4-11 Cells

Treatment DurationgIC50 (µM)
Day 3Growth inhibition observed
Day 6Decreasing gIC50 over time

Data derived from dose-response curves showing increasing potency with longer exposure.[1]

Key Signaling Pathway: Interferon Response

A primary consequence of the transcriptional activation induced by this compound is the upregulation of the interferon signaling pathway.[4] This is thought to be initiated by the re-expression of endogenous retroviruses (ERVs), which are normally silenced by DNA methylation.[5][6] The accumulation of double-stranded RNA (dsRNA) from these ERVs triggers a viral mimicry response, leading to the activation of innate immune signaling cascades.[4][5] This results in the production of type I interferons and the subsequent expression of a suite of interferon-stimulated genes (ISGs) that contribute to the anti-tumor immune response.[5][7]

Mechanism of this compound-Induced Transcriptional Activation GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibition Transcriptional_Activation Transcriptional Activation GSK3685032->Transcriptional_Activation Induces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintenance DNMT1->Transcriptional_Activation Indirectly Represses Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Leads to DNA_Methylation->Transcriptional_Activation Represses ERV Endogenous Retroviruses (ERVs) Transcriptional_Activation->ERV Upregulates dsRNA dsRNA Accumulation ERV->dsRNA Viral_Sensing Viral Sensing Pathways (e.g., RIG-I, MDA5) dsRNA->Viral_Sensing Activates Interferon_Signaling Interferon Signaling (e.g., STAT1, IRF7) Viral_Sensing->Interferon_Signaling Activates ISGs Interferon-Stimulated Genes (ISGs) Interferon_Signaling->ISGs Upregulates Anti_Tumor_Immunity Anti-Tumor Immunity ISGs->Anti_Tumor_Immunity Promotes

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a generalized procedure based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11][12]

Objective: To determine the number of viable cells in culture after treatment with this compound by quantifying ATP.

Materials:

  • This compound

  • Cell line of interest (e.g., MV4-11)

  • Appropriate cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and duration of the experiment. Include wells with medium only for background measurements.

  • Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 6 days).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence from all experimental wells.

  • Calculate the percentage of viable cells relative to the vehicle control.

  • Determine the gIC50 value by fitting the data to a dose-response curve.

Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in Opaque-Walled Plates Start->Seed_Cells Add_Compound Add this compound and Controls Seed_Cells->Add_Compound Incubate Incubate for Desired Duration Add_Compound->Incubate Equilibrate Equilibrate Plate to Room Temperature Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix to Lyse Cells Add_Reagent->Lyse_Cells Stabilize Incubate to Stabilize Signal Lyse_Cells->Stabilize Read_Luminescence Read Luminescence Stabilize->Read_Luminescence Analyze_Data Analyze Data (Calculate gIC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Gene Expression Analysis (RNA-Seq)

This is a generalized workflow for RNA-sequencing data analysis.

Objective: To identify and quantify differentially expressed genes in response to this compound treatment.

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Extract total RNA using a standard method (e.g., Trizol or a column-based kit).

  • Library Preparation:

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads (e.g., using FastQC).

    • Read Alignment: Align the reads to a reference genome (e.g., using STAR).

    • Quantification: Count the number of reads mapping to each gene (e.g., using featureCounts).

    • Differential Expression Analysis: Normalize the read counts and perform statistical analysis to identify differentially expressed genes (e.g., using DESeq2 or edgeR).

    • Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways that are significantly altered.

RNA-Seq Experimental Workflow Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep Library Preparation (poly(A) selection, cDNA synthesis, adapter ligation, PCR) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway Analysis Diff_Expression->Pathway_Analysis End End Pathway_Analysis->End

Caption: Generalized workflow for RNA-sequencing analysis.

DNA Methylation Analysis (Infinium MethylationEPIC Array)

This is a generalized workflow for the Illumina Infinium MethylationEPIC BeadChip assay.

Objective: To profile genome-wide DNA methylation patterns following treatment with this compound.

Procedure:

  • Cell Treatment and DNA Extraction: Treat cells with this compound or vehicle control. Extract high-quality genomic DNA.

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Array Hybridization:

    • Amplify the bisulfite-converted DNA.

    • Fragment the amplified DNA.

    • Hybridize the fragmented DNA to the Infinium MethylationEPIC BeadChip.

  • Staining and Scanning: Stain the hybridized BeadChip and scan using an Illumina iScan or other compatible scanner.

  • Data Analysis:

    • Data Extraction: Extract raw data (IDAT files) from the scanner.

    • Quality Control and Normalization: Perform quality control checks and normalize the data to correct for technical biases (e.g., using the minfi R package).

    • Differential Methylation Analysis: Identify differentially methylated CpG sites between treated and control samples.

    • Annotation and Interpretation: Annotate the differentially methylated sites to their genomic features (e.g., promoters, gene bodies) and correlate with gene expression data.

DNA Methylation Array Workflow Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment DNA_Extraction Genomic DNA Extraction Cell_Treatment->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Amplification Whole-Genome Amplification Bisulfite_Conversion->Amplification Hybridization Hybridization to MethylationEPIC Array Amplification->Hybridization Scanning Array Scanning Hybridization->Scanning Data_Extraction Data Extraction (IDAT files) Scanning->Data_Extraction QC_Normalization Quality Control and Normalization Data_Extraction->QC_Normalization Diff_Methylation Differential Methylation Analysis QC_Normalization->Diff_Methylation End End Diff_Methylation->End

Caption: Workflow for Infinium MethylationEPIC array analysis.

References

(R)-GSK-3685032: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GSK-3685032 is a first-in-class, potent, and selective non-covalent reversible inhibitor of DNA methyltransferase 1 (DNMT1). Its unique mechanism of action, which avoids the DNA damage associated with traditional nucleoside analog inhibitors, has positioned it as a promising therapeutic agent, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound is the R-enantiomer of GSK-3685032.[1]

IUPAC Name: (R)-2-((6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2170140-50-6[1]
Molecular Formula C₂₂H₂₄N₆OSMedChemExpress
Molecular Weight 420.54 g/mol MedChemExpress
Appearance SolidMedChemExpress
Solubility Soluble in DMSOMedChemExpress

Biological Properties and Mechanism of Action

This compound is a highly selective inhibitor of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[2][3] Unlike traditional DNMT inhibitors like decitabine, this compound is a non-covalent, reversible inhibitor, which contributes to its improved tolerability.[3]

Mechanism of DNMT1 Inhibition

This compound acts as a competitive inhibitor by occupying the space that the DNMT1 active-site loop would normally penetrate into hemi-methylated DNA.[3] This prevents the enzyme from methylating the newly synthesized DNA strand, leading to passive demethylation with successive rounds of DNA replication.

Downstream Cellular Effects

The inhibition of DNMT1 by this compound leads to global DNA hypomethylation.[3] This results in the reactivation of silenced genes, including tumor suppressor genes and endogenous retroviruses (ERVs).[3] The expression of ERVs can trigger a "viral mimicry" response within the cancer cells, leading to the activation of innate immune signaling pathways.[3]

Signaling Pathway: Viral Mimicry and Interferon Response

The accumulation of double-stranded RNA (dsRNA) from reactivated ERVs is sensed by cytosolic pattern recognition receptors, primarily Retinoic acid-Inducible Gene I (RIG-I). This initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like IRF3 and NF-κB. These transcription factors then drive the expression of type I and type III interferons (IFNs) and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.[4]

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Gene_Silencing Gene Silencing (Tumor Suppressors, ERVs) DNA->Gene_Silencing DNMT1 DNMT1 DNMT1->DNA Methylates Hypomethylated_DNA Hypomethylated DNA Gene_Expression Gene Expression (Tumor Suppressors, ERVs) Hypomethylated_DNA->Gene_Expression dsRNA dsRNA (from ERVs) Gene_Expression->dsRNA IFN_Genes Interferon-Stimulated Genes (ISGs) IFN Type I/III Interferons IFN_Genes->IFN GSK3685032 This compound GSK3685032->DNMT1 Inhibits RIGI RIG-I dsRNA->RIGI Activates MAVS MAVS RIGI->MAVS Activates IRF3_NFkB IRF3 / NF-κB MAVS->IRF3_NFkB Activates IRF3_NFkB->IFN_Genes Transcription

Caption: Signaling pathway of this compound leading to interferon response.

In Vitro and In Vivo Activity

This compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines and significant anti-tumor activity in preclinical xenograft models of AML.[3][5]

Table 2: In Vitro Activity of this compound

AssayCell Line / TargetValueReference
DNMT1 Inhibition (IC₅₀) Recombinant DNMT10.036 µM[5]
Cell Growth Inhibition (GI₅₀) Hematological Cancer Cell Lines (Median)0.64 µM[5]
Cell Growth Inhibition (GI₅₀) MV4-11 (AML)~0.1 µM (Day 6)[5]
Cell Growth Inhibition (GI₅₀) SKM-1 (AML)~0.5 µM (Day 6)[5]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

ParameterValueModelReference
Dosing Regimen 1-45 mg/kg, s.c., twice dailyAML Xenograft[3]
Blood Half-life >1.8 hoursMouse[2]
Tumor Growth Inhibition Dose-dependentMV4-11 & SKM-1 Xenografts[1]
Survival Benefit Significant increaseDisseminated MV4-11 model[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in patent WO2017216727A1, Example 143.[2] The general scheme involves the synthesis of a substituted pyridine core followed by a chiral separation to isolate the R-enantiomer.

Synthesis_Workflow A Starting Materials B Synthesis of Substituted Pyridine Core A->B C Thiol Addition B->C D Amide Formation C->D E Racemic Mixture D->E F Chiral Separation (HPLC) E->F G This compound F->G SPA_Workflow A 1. Add DNMT1, DNA substrate, and this compound to plate B 2. Initiate reaction with ³H-SAM A->B C 3. Incubate B->C D 4. Stop reaction C->D E 5. Add SPA beads D->E F 6. Incubate for binding E->F G 7. Measure scintillation F->G H 8. Calculate IC₅₀ G->H

References

(R)-GSK-3685032: A Technical Guide to a First-in-Class DNMT1 Inhibitor in Epigenetic Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1] As a key epigenetic regulator, DNMT1 is responsible for maintaining DNA methylation patterns during cell division. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's function in epigenetic modification, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies used in its characterization, and visualizing its impact on cellular signaling pathways.

Introduction to this compound

This compound represents a significant advancement in epigenetic drug development. Unlike traditional DNA hypomethylating agents (HMAs) such as decitabine and azacitidine, which are nucleoside analogs that incorporate into DNA and cause irreversible inhibition of all DNMTs, this compound offers a distinct and more targeted mechanism.[2][3] It is a non-nucleoside inhibitor that does not get incorporated into DNA, leading to a more specific and reversible inhibition of DNMT1.[4][5] This targeted approach results in improved tolerability and a wider therapeutic window, as demonstrated in preclinical models of acute myeloid leukemia (AML).[2][6]

Mechanism of Action

This compound functions as a competitive inhibitor of DNMT1. Crystallographic studies have revealed that it directly competes with the active-site loop of DNMT1 for binding to hemi-methylated DNA.[2][6] By occupying this site, the compound prevents the enzyme from methylating the newly synthesized DNA strand during replication. This non-covalent and reversible interaction leads to a passive, replication-dependent demethylation of the genome. The inhibition is highly selective for DNMT1, with over 2,500-fold greater potency against DNMT1 compared to the de novo methyltransferases DNMT3A and DNMT3B.[4][7]

The direct consequence of DNMT1 inhibition by this compound is a robust and dose-dependent global DNA hypomethylation.[8] This epigenetic reprogramming leads to the reactivation of silenced genes, including tumor suppressor genes and immune-related genes, ultimately resulting in cancer cell growth inhibition.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of GSK-3685032, the racemate of which this compound is the active enantiomer.

Table 1: In Vitro Potency and Selectivity

ParameterValueAssay TypeReference
DNMT1 IC50 0.036 µMCell-free enzymatic assay[7][9]
Selectivity vs. DNMT3A/3L >2,500-foldCell-free enzymatic assay[4][7]
Selectivity vs. DNMT3B/3L >2,500-foldCell-free enzymatic assay[4][7]
Median Growth IC50 (Cancer Cell Lines) 0.64 µM (6-day treatment)Cellular proliferation assay[9]

Table 2: In Vivo Efficacy in AML Xenograft Models

Animal ModelDosing RegimenOutcomeReference
Subcutaneous MV4-11 or SKM-1 xenograft 1-45 mg/kg, subcutaneous, twice daily for 28 daysStatistically significant, dose-dependent tumor growth inhibition with regression at ≥30 mg/kg[9]
Disseminated MV4-11 model 1-45 mg/kg, subcutaneous, twice daily for 30 daysSignificantly longer survival benefit compared to decitabine[8]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

A radioactive scintillation proximity assay (SPA) was utilized to determine the enzymatic activity of DNMT1 and the inhibitory potency of this compound.[10][11]

  • Principle: This assay measures the transfer of a tritiated methyl group from the donor S-adenosylmethionine ([³H]-SAM) to a biotinylated, hemi-methylated DNA substrate. The biotinylated DNA is captured by streptavidin-coated SPA beads. When the tritiated methyl group is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.

  • General Protocol:

    • A reaction mixture is prepared containing purified recombinant DNMT1 enzyme, a hemi-methylated DNA oligonucleotide substrate, and the test compound (this compound) at various concentrations.

    • The enzymatic reaction is initiated by the addition of [³H]-SAM.

    • The reaction is incubated to allow for DNA methylation.

    • Streptavidin-coated SPA beads are added to the reaction mixture to capture the biotinylated DNA substrate.

    • The light signal emitted from the beads is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular DNA Methylation Analysis (Infinium MethylationEPIC Array)

The effect of this compound on global DNA methylation in cancer cells was assessed using the Infinium MethylationEPIC BeadChip.[2][4][12]

  • Principle: This array-based technology allows for the quantitative interrogation of over 850,000 CpG methylation sites across the human genome. The workflow involves bisulfite conversion of genomic DNA, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. The converted DNA is then amplified, fragmented, and hybridized to the array. The methylation status of each CpG site is determined by single-base extension with labeled nucleotides.

  • General Protocol:

    • Genomic DNA is extracted from cancer cell lines treated with this compound or a vehicle control.

    • 500 ng of DNA undergoes bisulfite conversion using a commercially available kit (e.g., Zymo EZ-96 DNA Methylation Kit).[4]

    • The bisulfite-converted DNA is amplified, fragmented, and precipitated.

    • The prepared DNA is resuspended and hybridized to the Infinium MethylationEPIC BeadChip.

    • The BeadChips are washed, and single-base extension is performed with labeled nucleotides.

    • The chips are stained and imaged using an Illumina iScan or NextSeq instrument.[4]

    • The resulting data is analyzed to determine the methylation level (beta value) for each CpG site.

Gene Expression Analysis (RNA-Seq)

Transcriptional changes induced by this compound were evaluated using RNA sequencing (RNA-seq).

  • Principle: RNA-seq provides a comprehensive and quantitative analysis of the transcriptome. The workflow involves isolating RNA, converting it to a library of cDNA fragments with adapters, and sequencing this library on a next-generation sequencing platform. The resulting sequence reads are then aligned to a reference genome to determine the expression level of each gene.

  • General Protocol:

    • Total RNA is extracted from cells treated with this compound or a vehicle control.

    • The quality and quantity of the extracted RNA are assessed.

    • RNA-seq libraries are prepared. This typically involves poly(A) selection to enrich for mRNA, RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, and ligation of sequencing adapters.

    • The prepared libraries are amplified by PCR.

    • The quality and concentration of the libraries are validated.

    • The libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq).

    • The raw sequencing data (FASTQ files) are processed, which includes quality control, trimming of adapter sequences, and alignment to a reference genome.

    • Gene expression is quantified, and differential expression analysis is performed to identify genes that are up- or down-regulated upon treatment with this compound.

In Vivo Antitumor Efficacy (AML Xenograft Model)

The in vivo efficacy of this compound was evaluated in mouse xenograft models of acute myeloid leukemia (AML).[7][9][13]

  • Principle: Human AML cell lines are implanted into immunodeficient mice to establish tumors. The mice are then treated with this compound, and the effect on tumor growth and survival is monitored.

  • General Protocol for Subcutaneous Xenograft Model:

    • Immunodeficient mice (e.g., NSG mice) are used.

    • A suspension of human AML cells (e.g., MV4-11 or SKM-1) is injected subcutaneously into the flank of each mouse.[13]

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and vehicle control groups.

    • This compound is administered to the treatment group, typically via subcutaneous injection, twice daily.[8][9] The vehicle is administered to the control group.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., pharmacodynamic assessment of DNA methylation).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

G cluster_0 Mechanism of DNMT1 Inhibition cluster_1 Downstream Cellular Effects GSK3685032 This compound DNMT1 DNMT1 Active Site GSK3685032->DNMT1 Competitively Binds HemiDNA Hemi-methylated DNA DNMT1->HemiDNA Normally Binds Methylation DNA Methylation Hypomethylation Global DNA Hypomethylation DNMT1->Hypomethylation Inhibition Leads to HemiDNA->Methylation Leads to Gene_Activation Reactivation of Silenced Genes (e.g., Tumor Suppressors, Immune Genes) Hypomethylation->Gene_Activation Results in Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Growth_Inhibition Contributes to

Caption: Mechanism of action of this compound and its downstream cellular effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Enzymatic_Assay DNMT1 Enzymatic Assay (SPA) Cell_Culture Cancer Cell Line Treatment Methylation_Analysis DNA Methylation Analysis (Infinium EPIC Array) Cell_Culture->Methylation_Analysis Gene_Expression Gene Expression Analysis (RNA-seq) Cell_Culture->Gene_Expression Xenograft_Model AML Xenograft Model (NSG Mice) Treatment Treatment with this compound Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth & Survival Analysis Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (e.g., DNA Methylation in Tumors) Treatment->PD_Analysis

Caption: Experimental workflow for the preclinical characterization of this compound.

Conclusion

This compound is a promising, first-in-class, selective, and reversible inhibitor of DNMT1 with a well-defined mechanism of action. Its ability to induce DNA hypomethylation and reactivate gene expression without the off-target effects and toxicities associated with traditional hypomethylating agents makes it a strong candidate for further development in the treatment of hematological malignancies and potentially other cancers. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the field of epigenetic therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Stage Research Involving (R)-GSK-3685032

This compound is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This document provides a comprehensive overview of the core pre-clinical data and methodologies associated with its early-stage research.

Mechanism of Action

This compound is a non-time-dependent, noncovalent inhibitor of DNMT1.[1] It functions by competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[3][4][5] This selective engagement with the DNMT1-DNA complex prevents the methylation of the daughter strand during DNA replication, leading to passive DNA demethylation.[3][4] Crystallographic studies have elucidated this unique interaction, highlighting how the inhibitor occupies the space between CpG base pairs.[3][4]

This mechanism of action distinguishes it from traditional hypomethylating agents (HMAs) like decitabine and azacitidine, which are nucleoside analogs that incorporate into DNA and form irreversible covalent bonds with DNMTs, leading to their degradation but also to significant DNA damage and dose-limiting toxicities.[3][4][6] this compound's reversible and selective nature allows for potent and durable DNA hypomethylation with improved tolerability.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on GSK-3685032.

Table 1: In Vitro Potency and Selectivity

Target/AssayMetricValueNotes
DNMT1 IC₅₀0.036 µM (36 nM)Cell-free enzymatic assay (Scintillation Proximity Assay).[1][3][4][6]
DNMT3A/3L & DNMT3B/3L Selectivity Fold>2,500-foldHighly selective over de novo methyltransferases.[3][4]
Other Methyltransferases (n=34) IC₅₀>10 µMBroad panel screening showed high selectivity.[3]
Kinases (n=369) IC₅₀>10 µMBroad panel screening showed no significant off-target kinase activity.[3]
Hematological Cancer Cell Lines (n=51) Median Growth IC₅₀0.64 µM6-day cell growth inhibition assay.[1]

Table 2: In Vivo Efficacy in AML Xenograft Models

Animal ModelTreatmentDosageOutcome
MV4-11 Subcutaneous Xenograft GSK-36850321, 5, 15, 30, 45 mg/kg (s.c., twice daily for 28 days)Statistically significant, dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg.[1][7]
SKM-1 Subcutaneous Xenograft GSK-36850321, 5, 15, 30, 45 mg/kg (s.c., twice daily)Dose-dependent tumor growth inhibition.[1][7]
MV4-11 Disseminated Model GSK-368503215, 30, 45 mg/kgSignificantly enhanced overall survival compared to vehicle and decitabine.[7]

Table 3: Pharmacokinetics and In Vivo Effects in Mice

ParameterValueConditions
Blood Half-life >1.8 hDose-proportional exposure from 1 to 45 mg/kg.[4]
Global DNA Hypomethylation ~83% maximal responseAchieved at higher doses without the diminishing effects seen with decitabine.[6]
Hematological Effects Reductions in neutrophils and red blood cellsObserved at higher doses (≥30 mg/kg), which recovered after treatment withdrawal.[4][6]

Experimental Protocols

DNMT1 Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds like GSK-3685032.

  • Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a biotinylated DNA substrate by DNMT1.

  • Methodology:

    • Recombinant human DNMT1 enzyme is incubated with a hemi-methylated, biotinylated DNA oligonucleotide substrate.

    • ³H-SAM is added as the methyl donor.

    • The inhibitor, GSK-3685032, is added at varying concentrations.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and streptavidin-coated SPA beads are added. The beads bind to the biotinylated DNA.

    • When the radiolabeled methyl group is transferred to the DNA, it comes into close proximity with the scintillant in the beads, producing a light signal.

    • The signal is measured using a microplate scintillation counter.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay

This assay determines the effect of GSK-3685032 on the proliferation of cancer cell lines.

  • Cell Lines: A broad panel of hematological cancer cell lines (e.g., leukemia, lymphoma, multiple myeloma) is used.[6]

  • Methodology:

    • Cells are seeded in 96-well or 384-well microplates at a predetermined density.

    • Cells are treated with a range of concentrations of GSK-3685032 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).[1]

    • Plates are incubated for a specified period (e.g., 3 to 6 days).[1]

    • Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader.

    • The half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve.

Subcutaneous Xenograft Mouse Model of Acute Myeloid Leukemia (AML)

This in vivo model assesses the anti-tumor efficacy of GSK-3685032.

  • Animal Models: Immunocompromised mice, such as female CD1-Foxn1 nude mice or NOD-SCID mice, are used.[1]

  • Cell Lines: Human AML cell lines like MV4-11 or SKM-1 are used for tumor implantation.[1][7]

  • Methodology:

    • A specific number of cancer cells (e.g., 5-10 x 10⁶) are suspended in a matrix like Matrigel and injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • GSK-3685032 is formulated (e.g., in 10% captisol at pH 4.5-5.0) and administered subcutaneously, typically twice daily, at various doses (e.g., 1 to 45 mg/kg).[1] The control group receives a vehicle solution.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • The study is concluded when tumors in the control group reach a predetermined size or after a set duration (e.g., 28 days).[1] Tumor growth inhibition is calculated and statistical significance is determined.

Global DNA Methylation Analysis

This analysis quantifies the extent of DNA hypomethylation induced by GSK-3685032.

  • Sample Types: DNA extracted from treated cells or tumor tissues.

  • Methodology (LUMA or EPIC Array):

    • Genomic DNA is extracted and purified from samples.

    • For genome-wide analysis, the Infinium MethylationEPIC BeadChip array (Illumina) can be used, which interrogates methylation levels at over 850,000 CpG sites.[8]

    • DNA is bisulfite-converted, which converts unmethylated cytosines to uracil while methylated cytosines remain unchanged.

    • The converted DNA is then amplified, fragmented, and hybridized to the array.

    • The array is stained and scanned to determine the ratio of methylated to unmethylated signals at each CpG site (Beta value).

    • The overall change in global methylation is calculated by comparing the average Beta values between treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway: DNMT1 Inhibition and Immune Pathway Activation

GSK-3685032-mediated DNMT1 inhibition leads to global DNA hypomethylation. This results in the transcriptional re-activation of silenced genes, including endogenous retroviruses (ERVs). The expression of ERVs can trigger an innate immune response, mimicking a viral infection, which involves interferon signaling and antigen presentation pathways.

DNMT1_Inhibition_Pathway GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Methylation Maintenance Methylation DNMT1->Methylation Catalyzes Hypomethylation Global DNA Hypomethylation DNMT1->Hypomethylation Prevents DNA_Replication DNA Replication (Hemi-methylated DNA) DNA_Replication->Methylation Gene_Silencing Gene Silencing Methylation->Gene_Silencing Gene_Activation Transcriptional Re-activation Hypomethylation->Gene_Activation ERVs Endogenous Retroviruses (ERVs) Gene_Activation->ERVs Upregulates Immune_Sensing Viral Mimicry / Innate Immune Sensing ERVs->Immune_Sensing Interferon Interferon Signaling (IFNα/β) Immune_Sensing->Interferon Antigen Antigen Presentation (MHC Class I) Immune_Sensing->Antigen

Caption: DNMT1 inhibition by this compound leads to hypomethylation and immune activation.

Experimental Workflow: In Vivo Anti-Tumor Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.

InVivo_Workflow start Start cell_culture 1. AML Cell Culture (e.g., MV4-11) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Phase (GSK-3685032 or Vehicle) randomization->treatment monitoring 6. Data Collection (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., Day 28) monitoring->endpoint Continue until endpoint analysis 8. Tissue Collection & Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

References

The Therapeutic Potential of (R)-GSK-3685032 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032 is a first-in-class, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell division.[1][2][3][4][5][6][7] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[2][6] By inhibiting DNMT1, this compound offers a promising therapeutic strategy to reverse these aberrant epigenetic changes. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols associated with this compound in the context of oncology.

Mechanism of Action

This compound is the R-enantiomer of GSK-3685032.[1] It functions as a non-covalent inhibitor of DNMT1, distinguishing it from traditional hypomethylating agents (HMAs) like decitabine and azacytidine, which are nucleoside analogs that incorporate into DNA and form covalent bonds with DNMTs.[2][6] This reversible mechanism of action is thought to contribute to its improved tolerability profile, as it avoids the DNA damage associated with older HMAs.[2][8]

The primary mechanism involves this compound competing with the active-site loop of DNMT1 for binding to hemimethylated DNA.[2][6] This competitive inhibition prevents the transfer of a methyl group to the newly synthesized DNA strand during replication, leading to a passive loss of DNA methylation with each cell cycle. The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes and immune-related genes, ultimately inhibiting cancer cell growth.[2][3][5]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent anti-cancer activity of this compound, particularly in hematological malignancies.[2][3][5]

Quantitative In Vitro Activity

The in vitro potency of this compound has been assessed through enzymatic and cell-based assays.

ParameterValueCell Lines/Assay Conditions
DNMT1 Inhibition IC50 0.036 µMCell-free enzymatic assay
Median Growth Inhibition IC50 0.64 µM6-day treatment of 51 hematological cancer cell lines (15 leukemia, 29 lymphoma, 7 multiple myeloma)

Table 1: In vitro potency of this compound.[3][5][9]

Quantitative In Vivo Efficacy

In vivo studies using mouse xenograft models of acute myeloid leukemia (AML) have shown significant tumor growth inhibition.

Animal ModelTreatment RegimenOutcome
MV4-11 Xenograft 1-45 mg/kg, subcutaneous, twice daily for 28 daysDose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg
SKM-1 Xenograft 1-45 mg/kg, subcutaneous, twice daily for 28 daysDose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg
Disseminated MV4-11 Model 15, 30, and 45 mg/kgStatistically significant improvement in survival

Table 2: In vivo efficacy of this compound in AML xenograft models.[3][5][8]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

G cluster_0 Cellular Effects of this compound GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Methylation DNA Methylation DNMT1->Methylation Maintains HemiDNA Hemimethylated DNA HemiDNA->DNMT1 Binds Hypomethylation DNA Hypomethylation TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG ImmuneGenes Immune-Related Gene Activation Hypomethylation->ImmuneGenes GrowthInhibition Cancer Cell Growth Inhibition TSG->GrowthInhibition ImmuneGenes->GrowthInhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

G cluster_1 Preclinical Evaluation Workflow A In Vitro Enzymatic Assay B Cell-Based Assays A->B Determine IC50 C Pharmacodynamic Assays B->C Assess Cellular Effects D In Vivo Xenograft Models C->D Confirm Mechanism E Toxicology and Pharmacokinetics D->E Evaluate Efficacy

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

DNMT1 Inhibition Assay (Cell-Free)

A high-throughput enzymatic assay is employed to determine the IC50 of this compound against DNMT1.[2]

  • Principle: This assay measures the ability of the compound to inhibit the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a hemimethylated DNA substrate by recombinant human DNMT1.

  • General Protocol:

    • Recombinant human DNMT1 is incubated with a hemimethylated DNA substrate and a tritiated SAM analog in an appropriate assay buffer.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is stopped, and the amount of incorporated radioactivity into the DNA substrate is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Cell viability assays are used to determine the growth-inhibitory effects of this compound on cancer cell lines.[3]

  • Principle: A common method is the use of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue), which is reduced by metabolically active cells to a colored or fluorescent product. The intensity of the signal is proportional to the number of viable cells.

  • General Protocol for Hematological Cancer Cell Lines:

    • Cells (e.g., MV4-11, SKM-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

    • This compound is added at a range of concentrations (e.g., 0.01-100 µM).

    • Plates are incubated for a specified period (e.g., 6 days), with media and compound being replenished as needed.

    • The viability reagent is added to each well, and the plates are incubated for 2-4 hours.

    • The absorbance or fluorescence is measured using a plate reader.

    • Growth inhibition IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

Subcutaneous xenograft models in immunodeficient mice are utilized to assess the in vivo anti-tumor efficacy of this compound.[3][8]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

  • General Protocol for AML Xenograft Models:

    • Cell Implantation: 5-10 million MV4-11 or SKM-1 cells in a suitable medium (e.g., PBS with Matrigel) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

    • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

    • Drug Administration: this compound is administered, for example, subcutaneously twice daily at doses ranging from 1 to 45 mg/kg for a period of 28 days.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Pharmacodynamic Assays
  • Global DNA Methylation Analysis:

    • Principle: To confirm the mechanism of action, the level of global DNA methylation in tumor tissue from treated and control animals is quantified.

    • Method: DNA is extracted from tumor samples, and global 5-methylcytosine levels are measured using methods such as LUMA (Luminometric Methylation Assay) or LC-MS/MS (Liquid Chromatography-Mass Spectrometry). A reduction in global methylation in the treated group compared to the control group indicates target engagement.

  • Gene Expression Analysis:

    • Principle: To assess the downstream effects of DNA hypomethylation, changes in gene expression are analyzed.

    • Method: RNA is extracted from cells or tumor tissue and subjected to quantitative real-time PCR (qPCR) for specific genes of interest (e.g., tumor suppressors, immune-related genes) or RNA sequencing (RNA-seq) for a global transcriptomic analysis.

Conclusion

This compound is a promising therapeutic agent in oncology, particularly for hematological malignancies. Its selective and reversible inhibition of DNMT1, coupled with a favorable preclinical safety and efficacy profile, warrants further investigation in clinical settings. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other DNMT1 inhibitors in cancer therapy.

References

The Pharmacodynamics of (R)-GSK-3685032: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is the active R-enantiomer of GSK-3685032, a first-in-class, potent, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). This document provides an in-depth overview of its pharmacodynamic properties, mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its effects through the selective and reversible inhibition of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division. By binding to the active site of DNMT1, the compound prevents the transfer of methyl groups to newly synthesized DNA strands. This leads to a passive, replication-dependent demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes and other genes involved in antitumor responses. This targeted epigenetic modulation avoids the DNA damage associated with traditional, covalent DNMT inhibitors like decitabine.

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cluster_cell Cancer Cell DNMT1 DNMT1 Hemi_methylated_DNA Hemi-methylated DNA (during replication) DNMT1->Hemi_methylated_DNA Methylates Hypomethylated_DNA Hypomethylated DNA Methylated_DNA Fully Methylated DNA Hemi_methylated_DNA->Methylated_DNA Becomes Hemi_methylated_DNA->Hypomethylated_DNA Passive Demethylation (due to DNMT1 inhibition) R_GSK_3685032 This compound R_GSK_3685032->DNMT1 Inhibits Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing Gene_Activation Gene Activation (e.g., Tumor Suppressors) Hypomethylated_DNA->Gene_Activation

Caption: Signaling pathway of this compound-mediated DNMT1 inhibition.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for GSK-3685032, the racemate of which this compound is the active component.

ParameterValueAssay TypeNotes
DNMT1 IC50 0.036 µM (36 nM)Cell-free enzymaticNon-time-dependent, reversible inhibition.[1][2][3]
DNMT3A/3L Selectivity >2500-fold vs. DNMT1Cell-free enzymaticHighly selective for DNMT1.[1]
DNMT3B/3L Selectivity >2500-fold vs. DNMT1Cell-free enzymaticHighly selective for DNMT1.[1]

Table 1: In Vitro Enzymatic Potency and Selectivity of GSK-3685032.

Cell Line TypeMedian Growth IC50Treatment Duration
Hematological Cancer Lines0.64 µM6 days

Table 2: In Vitro Anti-proliferative Activity of GSK-3685032 in a panel of 51 hematological cancer cell lines.[4]

Animal ModelDose Range (s.c.)Outcome
MV4-11 or SKM-1 Xenografts1-45 mg/kgDose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg.[3][4]

Table 3: In Vivo Antitumor Efficacy of GSK-3685032.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds like this compound.

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cluster_workflow DNMT1 Scintillation Proximity Assay Workflow start Start mix Mix DNMT1 enzyme, biotinylated hemi-methylated DNA substrate, and this compound start->mix add_sam Add [3H]-S-adenosylmethionine (SAM) to initiate methylation mix->add_sam incubate Incubate to allow enzymatic reaction add_sam->incubate add_spa Add streptavidin-coated scintillation proximity assay (SPA) beads incubate->add_spa detect Detect light emission (proportional to DNMT1 activity) add_spa->detect end End detect->end

Caption: Workflow for the DNMT1 Scintillation Proximity Assay.

Protocol:

  • Reaction Mixture Preparation: In a microplate, DNMT1 enzyme, a biotinylated hemi-methylated DNA substrate, and varying concentrations of this compound are combined in an appropriate reaction buffer.

  • Initiation of Reaction: The methylation reaction is initiated by the addition of [3H]-S-adenosylmethionine ([3H]-SAM), the methyl donor.

  • Incubation: The plate is incubated to allow the enzymatic transfer of the tritiated methyl group from [3H]-SAM to the DNA substrate.

  • Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The biotinylated DNA substrate binds to the streptavidin on the beads.

  • Signal Detection: When a tritiated methyl group is incorporated into the DNA, it is brought into close proximity to the scintillant in the bead, causing light to be emitted. This light is detected by a microplate scintillation counter. The intensity of the light is directly proportional to the DNMT1 activity.

Cell Viability Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

  • Cell Plating: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 6 days).

  • Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well.

  • Metabolic Reduction: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The signal intensity is proportional to the number of viable cells.

DNA Methylation Profiling (Infinium MethylationEPIC Array)

This high-throughput method is used to quantify the methylation status of over 850,000 CpG sites across the genome.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from cells treated with this compound or control.

  • Bisulfite Conversion: The DNA is treated with bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Whole-Genome Amplification: The bisulfite-converted DNA is amplified.

  • Hybridization: The amplified DNA is hybridized to the Infinium MethylationEPIC BeadChip.

  • Staining and Scanning: The BeadChip is stained and scanned to determine the methylation status of each CpG site.

  • Data Analysis: The data is analyzed to identify differentially methylated regions between treated and control samples.

Gene Expression Analysis (RNA-seq)

RNA sequencing (RNA-seq) is employed to assess changes in the transcriptome of cells following treatment with this compound.

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cluster_workflow RNA-seq Experimental Workflow start Start rna_extraction RNA Extraction from treated and control cells start->rna_extraction library_prep Library Preparation (cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end End data_analysis->end

Caption: Workflow for RNA-sequencing analysis.

Protocol:

  • RNA Extraction: Total RNA is isolated from cells treated with this compound or a vehicle control.

  • Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups.

Conclusion

This compound is a highly potent and selective inhibitor of DNMT1 with a well-defined mechanism of action. Its ability to induce DNA hypomethylation and re-activate gene expression translates to significant anti-proliferative effects in cancer cells in vitro and tumor regression in vivo. The non-covalent, reversible nature of its inhibition offers a potential advantage in terms of tolerability compared to traditional hypomethylating agents. The experimental protocols detailed herein provide a framework for the continued investigation and development of this promising epigenetic therapeutic.

References

Methodological & Application

Application Notes and Protocols for (R)-GSK-3685032: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of (R)-GSK-3685032, the R-enantiomer of GSK-3685032, a potent, selective, reversible, and non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). The following protocols are intended to guide researchers in assessing its enzymatic activity, cellular effects on viability, DNA methylation, and gene expression.

Introduction

This compound is a small molecule inhibitor that targets DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][2] Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 an attractive therapeutic target. GSK-3685032, the racemic mixture, has demonstrated robust inhibition of cancer cell growth, induction of DNA hypomethylation, and activation of tumor suppressor genes.[3][4][5] These protocols provide a framework for the in vitro evaluation of the (R)-enantiomer.

Data Presentation

Table 1: In Vitro Activity of GSK-3685032
ParameterValueAssay TypeNotes
DNMT1 IC50 0.036 µMScintillation Proximity Assay (SPA)Represents the concentration for 50% inhibition of DNMT1 enzymatic activity.[4][6]
Cell Growth Inhibition (Median IC50) 0.64 µMCell Viability Assay (e.g., AlamarBlue)Median value across a panel of leukemia, lymphoma, and multiple myeloma cell lines after 6 days of treatment.[4]

Signaling Pathway and Experimental Workflow Diagrams

DNMT1_Inhibition_Pathway DNMT1 Inhibition and Downstream Effects cluster_0 Cellular Processes cluster_1 Therapeutic Outcomes GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Leads to Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Cancer_Progression Cancer Cell Proliferation & Survival Gene_Silencing->Cancer_Progression Promotes Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis & Growth Inhibition Gene_Reactivation->Apoptosis

Caption: Signaling pathway of DNMT1 inhibition by this compound.

Experimental_Workflow In Vitro Evaluation Workflow for this compound cluster_0 Biochemical & Cellular Assays cluster_1 Molecular Analysis DNMT1_Assay DNMT1 Enzymatic Assay (Scintillation Proximity Assay) Cell_Viability Cell Viability/Proliferation Assay (AlamarBlue) end End DNMT1_Assay->end DNA_Methylation Global DNA Methylation Analysis (Infinium MethylationEPIC) Cell_Viability->DNA_Methylation Gene_Expression Gene Expression Profiling (RNA-seq) Cell_Viability->Gene_Expression Protein_Analysis DNMT1 Protein Level Analysis (Western Blot) Cell_Viability->Protein_Analysis DNA_Methylation->end Gene_Expression->end Protein_Analysis->end start Start start->DNMT1_Assay start->Cell_Viability

Caption: General experimental workflow for in vitro characterization.

Experimental Protocols

DNMT1 Enzymatic Activity Assay (Scintillation Proximity Assay - SPA)

This protocol is adapted from a high-throughput screening assay for DNMT1 inhibitors and is designed to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.

Materials:

  • Recombinant human DNMT1 enzyme

  • Biotinylated hemi-methylated DNA substrate (e.g., poly(dI-dC))

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 5% glycerol

  • Streptavidin-coated SPA beads

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add recombinant DNMT1 enzyme to each well.

  • Add the biotinylated hemi-methylated DNA substrate to each well.

  • Initiate the reaction by adding [3H]-SAM to each well.

  • Incubate the plate at 37°C for 1-2 hours with gentle agitation.

  • Terminate the reaction by adding streptavidin-coated SPA beads suspended in a stop buffer (e.g., containing unlabeled SAM and EDTA).

  • Incubate for an additional 30 minutes at room temperature to allow the biotinylated DNA to bind to the SPA beads.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.

Cell Viability and Proliferation Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MV4-11, AML cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • AlamarBlue HS reagent

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 3 to 6 days).

  • Add AlamarBlue HS reagent (10% of the well volume) to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Global DNA Methylation Analysis (Infinium MethylationEPIC Array)

This protocol provides a high-level workflow for assessing changes in DNA methylation across the genome.

Materials:

  • Genomic DNA isolated from treated and control cells

  • Bisulfite conversion kit

  • Infinium MethylationEPIC BeadChip kit

  • Hybridization oven, and other required instrumentation for the array

  • iScan or other compatible scanner

Workflow:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound or vehicle for a specified duration.

  • Bisulfite Conversion: Treat the genomic DNA with bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Whole-Genome Amplification: Amplify the bisulfite-converted DNA.

  • Hybridization: Hybridize the amplified DNA to the Infinium MethylationEPIC BeadChip.

  • Staining and Scanning: Perform single-base extension with labeled nucleotides and scan the BeadChip to obtain signal intensities for methylated and unmethylated probes.

  • Data Analysis: Analyze the raw data to determine the methylation level (beta value) for each CpG site. Identify differentially methylated regions between treated and control samples.

Gene Expression Analysis (RNA-seq)

This protocol outlines the general steps for analyzing changes in gene expression following treatment with this compound.

Materials:

  • Total RNA isolated from treated and control cells

  • RNA extraction kit

  • Library preparation kit for RNA-seq

  • Next-generation sequencing (NGS) platform

Workflow:

  • RNA Isolation: Isolate high-quality total RNA from cells treated with this compound or vehicle.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA.

    • Synthesize first and second-strand cDNA.

    • Adenylate the 3' ends and ligate sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment.

DNMT1 Protein Level Analysis (Western Blot)

This protocol is for determining the cellular levels of DNMT1 protein.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DNMT1

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells treated with this compound or vehicle in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands and quantify their intensity.

References

Cell Culture Guide for (R)-GSK-3685032: A Selective DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1). Its mechanism of action involves non-covalently binding to DNMT1, leading to DNA hypomethylation and subsequent re-activation of tumor suppressor genes, ultimately inhibiting cancer cell growth.[1][2][3][4] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in cell culture experiments.

Application Notes

This compound offers a significant advantage over traditional DNA hypomethylating agents, such as decitabine, due to its high selectivity for DNMT1 and its reversible, non-covalent mode of action. This results in reduced cytotoxicity and better tolerability in preclinical models.[5] The compound has demonstrated efficacy in various cancer cell lines, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][6]

Compound Preparation and Storage:

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Data Presentation

The following tables summarize the in vitro efficacy of GSK-3685032 in various cancer cell lines.

Table 1: In Vitro Potency of GSK-3685032

ParameterValueReference
IC50 (DNMT1)0.036 µM[1][4][8]

Table 2: Growth Inhibition of Cancer Cell Lines by GSK-3685032

Cell Line TypeMedian Growth IC50 (6 days)NotesReference
Hematologic Cancer Cell Lines (15 leukemia, 29 lymphoma, 7 multiple myeloma)0.64 µMGrowth inhibition observed after 3 days, with decreasing IC50 over a 6-day time course.[1][6]
MV4-11 (AML)Not explicitly stated, but exhibits growth inhibition with treatment from 0.1-1000 nM over 1-6 days.Dose-dependent increase in immune-related gene transcription.[1][6]
GDM-1 (Myelomonoblastic Leukemia)Not explicitly statedInhibition of DNMT1 protein expression observed with 3.2-10,000 nM treatment for 2 days.[1]

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of acute myeloid leukemia (AML) cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C in a humidified incubator with 5% CO2.

  • Assay: On the day of analysis, allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.

Western Blot for DNMT1 Expression

This protocol describes the detection of DNMT1 protein levels in cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-DNMT1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

RT-qPCR for Gene Expression Analysis

This protocol outlines the analysis of gene expression changes following treatment with this compound.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for target genes (e.g., tumor suppressor genes, interferon-stimulated genes) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard cycling program.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.

Mandatory Visualization

Below are diagrams illustrating key aspects of this compound's function and experimental application.

G cluster_0 Mechanism of this compound Action inhibitor This compound dnmt1 DNMT1 inhibitor->dnmt1 Inhibits hypomethylation DNA Hypomethylation inhibitor->hypomethylation Leads to dna Hemi-methylated DNA dnmt1->dna Maintains Methylation dnmt1->hypomethylation tsg Tumor Suppressor Genes (e.g., p16, MLH1) hypomethylation->tsg reexpression Gene Re-expression tsg->reexpression growth_inhibition Cancer Cell Growth Inhibition reexpression->growth_inhibition G cluster_1 Experimental Workflow for Cell-Based Assays cell_culture Cell Culture (e.g., AML cells) treatment Treatment with this compound cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability protein Protein Extraction treatment->protein rna RNA Extraction treatment->rna western Western Blot (DNMT1) protein->western rtqpcr RT-qPCR (Gene Expression) rna->rtqpcr G cluster_2 Downstream Signaling Effects of DNMT1 Inhibition dnmt1_inhibition DNMT1 Inhibition by this compound hypomethylation Global DNA Hypomethylation dnmt1_inhibition->hypomethylation gene_activation Tumor Suppressor Gene Re-activation hypomethylation->gene_activation interferon Interferon Signaling Pathway Activation hypomethylation->interferon viral_sensing Viral Sensing Pathway Activation hypomethylation->viral_sensing apoptosis Induction of Apoptosis gene_activation->apoptosis cell_cycle Cell Cycle Arrest gene_activation->cell_cycle interferon->apoptosis

References

Application Notes and Protocols for (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

Authors: Gemini AI

Date: November 18, 2025

Abstract

(R)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns.[1][2][3][4] Inhibition of DNMT1 by this compound leads to a significant loss of DNA methylation, resulting in the transcriptional activation of silenced genes, including tumor suppressor genes, and subsequent inhibition of cancer cell growth.[1][2][3][4] These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in in vitro research settings. The protocol includes information on the chemical properties of the compound, necessary equipment and reagents, step-by-step procedures for dissolution and storage, and important safety and quality control considerations. Additionally, a diagram of the experimental workflow and the affected signaling pathway are provided to aid researchers in their experimental design.

Chemical and Physical Properties

This compound is the R-enantiomer of GSK-3685032.[1] It is a white to off-white solid compound.[5] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₆OS[5]
Molecular Weight 420.53 g/mol [5]
CAS Number 2170140-50-6[5]
Purity ≥98%[6]
Solubility in DMSO Up to 60 mg/mL (142.68 mM)[5]
IC₅₀ for DNMT1 0.036 µM[1][2][3]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Stock Solution Preparation Protocol (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Preparation and Safety Precautions:

    • Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to minimize contamination.

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. As this compound is a cytotoxic agent, safe handling is crucial to avoid exposure.[5][7][8][9][10]

  • Weighing the Compound:

    • Tare a sterile, amber or opaque vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.2053 mg of the compound.

  • Dissolution:

    • Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, sonicate the vial in an ultrasonic bath for 10-15 minutes.[5] It is important to use newly opened or anhydrous DMSO as the compound is hygroscopic and moisture can affect its solubility.[5]

  • Storage:

    • Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed, amber or opaque vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure vials are clearly labeled with the compound name, concentration, date of preparation, and solvent.

Quality Control

To ensure the reliability and reproducibility of experimental results, the following quality control measures are recommended:

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If observed, gently warm the solution at 37°C and vortex or sonicate to redissolve.

  • Purity Confirmation: The purity of the compound should be confirmed upon receipt from the supplier via the Certificate of Analysis (CoA).

  • Accurate Measurements: Use calibrated equipment for all measurements to ensure the final concentration is accurate.

  • Proper Labeling: Clearly label all stock and working solutions with the compound name, concentration, solvent, preparation date, and storage conditions.[11][12]

  • Aliquoting: Prepare single-use aliquots to minimize contamination and degradation from repeated freeze-thaw cycles.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a selective inhibitor of DNMT1. In cancer cells, DNMT1 is often overexpressed, leading to the hypermethylation and subsequent silencing of tumor suppressor genes. By inhibiting DNMT1, this compound prevents the maintenance of these methylation patterns during DNA replication. This leads to passive demethylation of the DNA, re-expression of tumor suppressor genes, and activation of immune-related pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.[13][14]

DNMT1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Downstream Effects of Inhibition GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Hypermethylation (Tumor Suppressor Genes) DNMT1->DNA_Methylation Demethylation DNA Demethylation Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Cancer_Growth Cancer Cell Growth & Proliferation Gene_Silencing->Cancer_Growth Promotes Gene_Activation Tumor Suppressor Gene Re-expression Demethylation->Gene_Activation Immune_Activation Immune Pathway Activation (e.g., Interferon Signaling) Demethylation->Immune_Activation Growth_Inhibition Inhibition of Cancer Cell Growth Gene_Activation->Growth_Inhibition Immune_Activation->Growth_Inhibition

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start ppe Wear Appropriate PPE start->ppe weigh Weigh this compound Powder ppe->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of (R)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the compound's stability and efficacy in experimental settings.

Summary of Solvents and Solubility

This compound exhibits solubility in a limited number of common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro use. For in vivo studies, a co-solvent system is necessary to maintain solubility and bioavailability. The quantitative solubility data is summarized in the table below.

Solvent/VehicleSolubilityApplication
Dimethyl sulfoxide (DMSO)25-60 mg/mLIn vitro
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~2 mg/mLIn vivo

Note: Solubility in DMSO can be enhanced with ultrasonication and gentle warming to 37°C.[1][2] It is also recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Applications

This protocol details the preparation of a high-concentration stock solution in DMSO suitable for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.[1][2]

  • Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath or incubator for 5-10 minutes, followed by vortexing.[1]

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

G cluster_workflow Experimental Workflow: In Vitro Stock Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex1 3. Vortex add_dmso->vortex1 sonicate 4. Sonicate vortex1->sonicate warm 5. Warm to 37°C (Optional) sonicate->warm vortex2 6. Vortex warm->vortex2 aliquot 7. Aliquot and Store vortex2->aliquot G cluster_workflow Experimental Workflow: In Vivo Formulation start Start with this compound Powder dissolve_dmso 1. Dissolve in DMSO (10% final volume) start->dissolve_dmso add_peg 2. Add PEG300 (40% final volume) dissolve_dmso->add_peg add_tween 3. Add Tween 80 (5% final volume) add_peg->add_tween add_saline 4. Add Saline (45% final volume) add_tween->add_saline end Final Formulation (~2 mg/mL) add_saline->end G cluster_pathway Signaling Pathway of this compound GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNA_methylation DNA Methylation DNMT1->DNA_methylation Maintains ERV_reactivation Endogenous Retrovirus (ERV) Reactivation DNMT1->ERV_reactivation Suppresses Gene_silencing Gene Silencing DNA_methylation->Gene_silencing Leads to Gene_silencing->ERV_reactivation Suppresses Viral_mimicry Viral Mimicry Response ERV_reactivation->Viral_mimicry Immune_pathways Innate Immune Pathway Activation Viral_mimicry->Immune_pathways Interferon Interferon Production Immune_pathways->Interferon Anti_tumor Anti-Tumor Immune Response Interferon->Anti_tumor

References

Application Notes and Protocols for (R)--GSK-3685032 Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and detailed protocols for the long-term storage and stability assessment of (R)-GSK-3685032 solutions. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.

Introduction to this compound

This compound is the R-enantiomer of GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 0.036 μM.[1][2][3] Its mechanism of action involves the inhibition of DNMT1, leading to a significant reduction in DNA methylation, which in turn triggers the transcriptional activation of silenced genes and can inhibit cancer cell growth.[1][2] Given its potential in epigenetic research and oncology, understanding its stability is paramount for reliable experimental outcomes.

Signaling Pathway of this compound

This compound primarily functions by inhibiting DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. This inhibition leads to passive demethylation of the genome. The resulting hypomethylation can reactivate tumor suppressor genes and other genes that may have been silenced, potentially affecting downstream signaling pathways such as the Wnt signaling pathway.

G cluster_0 Cellular Processes Gene_Expression Changes in Gene Expression Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Expression->Cell_Growth_Inhibition Tumor_Suppression Tumor Suppressor Gene Re-expression Tumor_Suppression->Cell_Growth_Inhibition GSK3685032 This compound GSK3685032->Gene_Expression DNMT1 DNMT1 (DNA Methyltransferase 1) GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains DNA_Methylation->Tumor_Suppression Silences Wnt_Pathway Wnt Signaling Pathway Modulation DNA_Methylation->Wnt_Pathway May Influence

Figure 1. Simplified signaling pathway of this compound action.

Quantitative Data Summary

The stability of this compound is dependent on its physical state (solid vs. solution) and the storage temperature. The following tables summarize the recommended storage conditions based on currently available data.

Table 1: Stability of this compound Solid Form

Storage TemperatureRecommended DurationPackaging
4°CShort-term (days to weeks)Sealed, away from moisture and light
-20°CLong-term (months to years)Sealed, away from moisture and light

Table 2: Stability of this compound Stock Solutions in DMSO

Storage TemperatureRecommended DurationNotes
-20°CUp to 1 monthSealed, protected from light. Aliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsSealed, protected from light. Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo studies.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). This compound is soluble in DMSO up to 60 mg/mL (142.68 mM).[1]

  • Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol for Long-Term Stability Assessment of this compound Solutions

This protocol outlines a general procedure for conducting a long-term stability study of this compound in solution, based on ICH guidelines.

Objective: To determine the long-term stability of this compound solutions under various storage conditions.

Materials:

  • Prepared stock solution of this compound in DMSO (e.g., 10 mM)

  • Environmental chambers set to desired storage conditions (e.g., 4°C, -20°C, -80°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Reference standard of this compound

Experimental Workflow:

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time Points prep Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Vials prep->aliquot storage_4C 4°C aliquot->storage_4C storage_neg20C -20°C aliquot->storage_neg20C storage_neg80C -80°C aliquot->storage_neg80C tp_0 T=0 analysis HPLC Analysis (Purity & Concentration) storage_4C->analysis Sample at each time point storage_neg20C->analysis Sample at each time point storage_neg80C->analysis Sample at each time point tp_1 T=1 month tp_3 T=3 months tp_6 T=6 months tp_12 T=12 months data Data Analysis (Degradation Profile) analysis->data

Figure 2. Experimental workflow for a long-term stability study.

Procedure:

  • Sample Preparation: Prepare a batch of this compound stock solution in DMSO as described in Protocol 4.1. Aliquot the solution into a sufficient number of vials for all time points and storage conditions.

  • Initial Analysis (T=0): Immediately analyze a set of aliquots to establish the initial concentration and purity of the solution. This will serve as the baseline.

  • Storage: Place the remaining aliquots in the designated environmental chambers at 4°C, -20°C, and -80°C. Ensure they are protected from light.

  • Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6, and 12 months), remove a set of aliquots from each storage condition.

  • Sample Analysis:

    • Allow the samples to thaw and equilibrate to room temperature.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

    • The HPLC method should be capable of separating the parent compound from potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 value.

    • Identify and quantify any significant degradation products.

    • Plot the concentration of this compound versus time for each storage condition to determine the degradation kinetics.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at a controlled temperature. Neutralize before analysis.

  • Oxidation: Treat the solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

  • Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.

Recommendations and Best Practices

  • Solvent Choice: Use anhydrous, high-purity DMSO for preparing stock solutions. Hygroscopic DMSO can significantly impact the solubility and stability of the compound.[1]

  • Aliquotting: To maintain the integrity of the stock solution, it is highly recommended to aliquot it into single-use volumes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Protection from Light: this compound solutions should be stored in amber vials or tubes, or in a light-protected box, to prevent photodegradation.

  • In-Use Stability: For in vitro experiments, it is advisable to prepare working solutions fresh from the stock solution on the day of use. For in vivo studies, the final formulation should be prepared immediately before administration.

  • Method Validation: Any analytical method used for stability testing should be properly validated according to ICH guidelines to ensure it is stability-indicating.

References

Application of (R)-GSK-3685032 in Acute Myeloid Leukemia (AML) Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), has emerged as a promising therapeutic agent in preclinical studies for acute myeloid leukemia (AML). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on AML cell lines.

Introduction

This compound is a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[1][2][3] Dysregulation of DNA methylation is a hallmark of cancer, including AML, where it contributes to the silencing of tumor suppressor genes.[4][5] this compound acts by competing with the DNMT1 active-site loop for penetration into hemi-methylated DNA, leading to a robust loss of DNA methylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[4][5][6] Preclinical studies have demonstrated its superior in vivo tolerability and efficacy in AML models compared to traditional hypomethylating agents like decitabine.[4][5][7]

Mechanism of Action

This compound selectively targets DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[5] By inhibiting DNMT1, the compound prevents the methylation of newly synthesized DNA strands, leading to passive demethylation over successive cell cycles. This reactivation of tumor suppressor genes and other regulatory elements can induce cell cycle arrest, apoptosis, and differentiation in AML cells.

cluster_0 AML Cell cluster_1 Therapeutic Effect GSK_3685032 This compound DNMT1 DNMT1 GSK_3685032->DNMT1 Inhibits DNA_Methylation DNA Hypermethylation (Tumor Suppressor Gene Silencing) DNMT1->DNA_Methylation Maintains DNA_Demethylation DNA Hypomethylation (Tumor Suppressor Gene Reactivation) DNMT1->DNA_Demethylation Inhibition by This compound leads to Transcription_Repression Transcriptional Repression DNA_Methylation->Transcription_Repression AML_Progression AML Cell Proliferation & Survival Transcription_Repression->AML_Progression Transcription_Activation Transcriptional Activation DNA_Demethylation->Transcription_Activation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Activation->Apoptosis Growth_Inhibition Inhibition of Cell Growth Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition

Figure 1: Mechanism of action of this compound in AML cells.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various AML cell lines.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineAssay TypeEndpointValueReference
MOLM-16Cell ViabilityEC505.461 - 7.349 µM[8]
NB-4Cell ViabilityEC505.461 - 7.349 µM[8]
HEL 92.1.7Cell ViabilityEC505.461 - 7.349 µM[8]
HELCell ViabilityEC505.461 - 7.349 µM[8]
EOL-1Cell ViabilityEC505.461 - 7.349 µM[8]
Hematologic Cancer Cell Lines (Panel)Cell GrowthgIC50 (median)0.64 µM[2][5]
MV4-11Cell GrowthgIC50Decreasing over 6 days[2]

Table 2: Synergistic Effects with Other Inhibitors

AML Cell LinesCombinationEffectReference
MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1This compound + AZD-1390 (ATM inhibitor)Synergistic inhibition of cell growth and induction of apoptosis[8]
MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1This compound + AZD-6738 (ATR inhibitor)Synergistic inhibition of cell growth and induction of apoptosis[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines: Human AML cell lines (e.g., MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1, MV4-11) should be obtained from a reputable cell bank.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95% before starting any experiment.

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability and proliferation of AML cells.

Start Start Seed_Cells Seed AML cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of This compound Seed_Cells->Add_Compound Incubate Incubate for desired time points (e.g., 24, 48, 72h) Add_Compound->Incubate Add_CCK8 Add CCK-8 reagent to each well Incubate->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure absorbance at 450 nm using a microplate reader Incubate_CCK8->Measure_Absorbance Analyze_Data Calculate cell viability and determine IC50/EC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a cell viability assay using CCK-8.
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell seeding, add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 or EC50 value.

Apoptosis Assay (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis.

  • Cell Treatment: Treat AML cells with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Imaging: Analyze the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

  • Quantification: Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Western Blot Analysis

This protocol is for assessing the levels of specific proteins (e.g., DNMT1, cleaved caspase-3, PARP) following treatment with this compound.

Start Start Cell_Lysis Lyse treated AML cells to extract total protein Start->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-DNMT1, anti-cleaved caspase-3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands using an ECL detection reagent Secondary_Ab->Detection Imaging Image the blot using a chemiluminescence imaging system Detection->Imaging End End Imaging->End

Figure 3: General workflow for Western Blot analysis.
  • Protein Extraction: After treating AML cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-DNMT1, anti-cleaved caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable tool for studying the role of DNMT1 and DNA methylation in AML. The protocols and data presented here provide a foundation for researchers to investigate its mechanism of action and therapeutic potential in various AML cell line models. Careful experimental design and adherence to these protocols will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for (R)-GSK-3685032 in DNA Methylation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, selective, and reversible first-in-class inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional hypomethylating agents such as decitabine or azacytidine, which are cytidine analogs that incorporate into DNA and cause irreversible covalent inhibition of DNMTs, GSK-3685032 is a non-nucleoside compound that acts non-covalently.[2][4] This distinct mechanism of action allows for the decoupling of DNA hypomethylation from DNA damage, offering a valuable tool for studying the specific consequences of DNMT1 inhibition and DNA methylation loss in various biological and disease models.[5] GSK-3685032 has demonstrated robust induction of DNA methylation loss, leading to transcriptional activation of silenced genes and inhibition of cancer cell growth in vitro and in vivo.[2][4][6] Its improved tolerability compared to standard hypomethylating agents makes it a promising candidate for further investigation in hematological malignancies like acute myeloid leukemia (AML).[4][7]

Mechanism of Action

GSK-3685032 selectively targets the catalytic site of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. Crystallographic studies have revealed that GSK-3685032 competes with the auto-inhibitory active-site loop of DNMT1 for access to hemi-methylated DNA.[2] By binding to DNMT1, it prevents the enzyme from methylating the newly synthesized DNA strand, leading to a passive, replication-dependent dilution of DNA methylation marks over subsequent cell cycles. This results in global and locus-specific hypomethylation, which can lead to the reactivation of tumor suppressor genes and other silenced transcripts.[4][6] A key advantage of GSK-3685032 is its high selectivity for DNMT1 over DNMT3A and DNMT3B, minimizing off-target effects associated with pan-DNMT inhibitors.[3][8][9]

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of GSK-3685032
ParameterValueCell Lines/ConditionsReference
DNMT1 IC50 0.036 µMCell-free enzymatic assay[1][6][8]
DNMT1 IC50 0.23 µM-[9]
Selectivity >2500-fold vs. DNMT3A/3L & DNMT3B/3LCell-free enzymatic assay[8]
Selectivity >10 µM for DNMT3A/3L, DNMT3B/3L, 34 other methyltransferases, and 369 kinases-[9]
Median Growth IC50 0.64 µMPanel of 51 hematological cancer cell lines (6-day treatment)[6][9]
Effective Concentration for Gene Expression Changes 400 nMMV4-11, THP-1, NOMO-1 AML cells[4][9][10]
Table 2: In Vivo Activity of GSK-3685032 in AML Xenograft Models
Animal ModelDosing RegimenKey OutcomesReference
MV4-11 or SKM-1 Xenografts1-45 mg/kg, subcutaneous, twice daily for 28 daysStatistically significant, dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg.[6]
SKM-1 and MV4-11 Xenografts15, 30, or 45 mg/kg, twice per dayReduced tumor volume and increased survival.[9]

Signaling and Experimental Workflow Diagrams

DNMT1_Inhibition_Pathway cluster_0 Cellular Proliferation cluster_1 DNMT1-mediated Methylation Maintenance cluster_2 Inhibition by this compound cluster_3 Downstream Consequences DNA_Replication DNA Replication Hemi_methylated_DNA Hemi-methylated DNA DNA_Replication->Hemi_methylated_DNA Generates DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 Substrate Fully_methylated_DNA Fully Methylated DNA (Maintenance of Epigenetic Marks) DNMT1->Fully_methylated_DNA Catalyzes methylation Hypomethylated_DNA Passively Demethylated DNA DNMT1->Hypomethylated_DNA Blocked by Inhibitor SAM SAM (Methyl Donor) SAM->DNMT1 Gene_Reactivation Reactivation of Silenced Genes (e.g., Tumor Suppressors) GSK3685032 This compound GSK3685032->DNMT1 Inhibits (Non-covalent, Reversible) Hypomethylated_DNA->Gene_Reactivation Phenotypic_Changes Phenotypic Changes (e.g., Cancer Cell Growth Inhibition) Gene_Reactivation->Phenotypic_Changes

Caption: Mechanism of DNMT1 inhibition by this compound.

Experimental_Workflow cluster_analyses Downstream Analyses cluster_dna DNA Methylation Profiling cluster_rna Transcriptomic Profiling cluster_phenotype Phenotypic Assessment start Start: Cancer Cell Culture treatment Cell Treatment: 1. This compound (e.g., 0.1-1 µM) 2. Vehicle Control (e.g., DMSO) 3. Time Course (e.g., 3-7 days) start->treatment harvest Harvest Cells for Downstream Analysis treatment->harvest growth_assay Cell Growth/Viability Assay (e.g., AlamarBlue) treatment->growth_assay dna_extraction Genomic DNA Extraction harvest->dna_extraction rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction bisulfite Bisulfite Conversion dna_extraction->bisulfite library_prep RNA-seq Library Preparation rna_extraction->library_prep western_blot Western Blot (DNMT1, DNA damage markers) protein_extraction->western_blot methylation_array Methylation Array (e.g., EPIC) bisulfite->methylation_array wgbs Whole-Genome Bisulfite Sequencing bisulfite->wgbs data_analysis_dna Bioinformatic Analysis: Identify Differentially Methylated Regions (DMRs) methylation_array->data_analysis_dna wgbs->data_analysis_dna sequencing Next-Generation Sequencing library_prep->sequencing data_analysis_rna Bioinformatic Analysis: Identify Differentially Expressed Genes (DEGs) sequencing->data_analysis_rna

Caption: Workflow for DNA methylation analysis using this compound.

Experimental Protocols

Protocol 1: In Vitro Treatment of Suspension Cancer Cells (e.g., AML cell lines) with this compound

Objective: To induce DNA hypomethylation and assess downstream effects on gene expression and cell viability.

Materials:

  • This compound powder

  • DMSO (for stock solution)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Suspension cancer cell line (e.g., MV4-11, SKM-1, THP-1)

  • Multi-well culture plates (6-well or 12-well)

  • Hemocytometer or automated cell counter

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C for long-term storage or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Culture cells to a healthy, logarithmic growth phase. Count the cells and seed them in multi-well plates at a density of 0.2 x 10^6 to 0.5 x 10^6 cells/mL. The final volume will depend on the plate format.

  • Treatment Preparation: On the day of the experiment, dilute the 10 mM stock solution in fresh culture medium to create working concentrations. For example, to achieve a final concentration of 1 µM, you can perform serial dilutions. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.

  • Dosing: Add the prepared this compound working solutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 1 µM. Add an equivalent volume of medium with DMSO to the vehicle control wells.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired duration. Due to the replication-dependent mechanism, treatment times of 3 to 7 days are often required to observe significant DNA hypomethylation and gene expression changes.[5][6]

  • Monitoring and Harvesting:

    • Monitor cells daily for viability and morphology.

    • For multi-day experiments, it may be necessary to split the cells and re-dose with fresh inhibitor and medium every 2-3 days to maintain logarithmic growth.

    • At the end of the treatment period (e.g., day 3, 5, or 7), harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • The cell pellet can now be used for downstream applications such as DNA, RNA, or protein extraction.

Protocol 2: Analysis of Global DNA Methylation Changes using Whole-Genome Bisulfite Sequencing (WGBS)

Objective: To assess the genome-wide impact of this compound treatment on DNA methylation patterns. This protocol assumes cells have been treated and harvested as described in Protocol 1.

Materials:

  • Cell pellets (treated and vehicle control)

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Sodium bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit)

  • WGBS library preparation kit

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the cell pellets according to the manufacturer's protocol. Quantify the DNA and assess its purity (A260/A280 ratio ~1.8).

  • Sodium Bisulfite Conversion: This is a critical step in methylation analysis.[11] Treat approximately 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11][12]

  • WGBS Library Preparation: Following bisulfite conversion, construct sequencing libraries. This typically involves steps like end-repair, A-tailing, adapter ligation, and PCR amplification with primers specific to the ligated adapters.

  • Sequencing: Pool the libraries and perform paired-end sequencing on an appropriate platform to achieve desired coverage.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the quality-filtered reads to a bisulfite-converted reference genome using a specialized aligner such as Bismark.

    • Methylation Calling: Extract the methylation status for each cytosine in a CpG context.

    • Differential Methylation Analysis: Compare the methylation levels between the this compound-treated and vehicle control samples to identify differentially methylated regions (DMRs). Software packages like methylKit in R can be used for this analysis.[5]

    • Data Visualization: Visualize the results using heatmaps, volcano plots, and genome browser tracks.

Applications

  • Selective DNMT1 Inhibition: Study the specific roles of DNMT1 in maintaining DNA methylation in cancer and other diseases, without the confounding DNA damage effects of nucleoside analogs.[5]

  • Reactivation of Silenced Genes: Investigate the re-expression of tumor suppressor genes, immune-related genes (such as CXCL11 and IFI27), and cancer-testis antigens (like MAGEA4) following targeted demethylation.[6][9]

  • Preclinical Drug Development: Evaluate the therapeutic potential of selective DNMT1 inhibition in various cancer models, particularly hematological malignancies.[2][7]

  • Epigenetic Reprogramming: Use as a tool to induce global hypomethylation to study its effects on cell fate, differentiation, and pluripotency.

References

Application Notes and Protocols for Assessing Target Engagement of (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1] This document provides detailed protocols to assess the target engagement of this compound by measuring its effects on DNMT1 activity, DNA methylation, and downstream gene expression.

This compound exerts its effects by competing with the DNMT1 active-site loop for penetration into hemi-methylated DNA, leading to its displacement from chromatin.[2] This results in passive DNA hypomethylation during cell replication, transcriptional activation of previously silenced genes, and subsequent inhibition of cancer cell growth.[3][4] Key upregulated gene signatures include those involved in interferon signaling and antigen presentation.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for GSK-3685032, the racemate of which this compound is the active enantiomer.

Table 1: In Vitro Activity

ParameterValueCell Line/Assay ConditionReference
DNMT1 IC₅₀0.036 µMCell-free enzymatic assay[1][3][4]
Median Growth IC₅₀0.64 µMPanel of 51 hematological cancer cell lines (6-day treatment)[4][5]
Concentration for Gene Expression Changes400 nMMV4-11 cells[6][7]

Table 2: In Vivo Activity

ParameterValueAnimal ModelReference
Dosing Regimen1-45 mg/kg, s.c., twice dailySubcutaneous MV4-11 or SKM-1 xenograft models[4]
EffectDose-dependent tumor growth inhibition and regression at ≥30 mg/kgSubcutaneous MV4-11 or SKM-1 xenograft models[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its target engagement.

GSK3685032_MoA cluster_0 Cell Nucleus Hemi_methylated_DNA Hemi-methylated DNA Maintenance_Methylation Maintenance Methylation Hemi_methylated_DNA->Maintenance_Methylation Substrate DNMT1 DNMT1 DNMT1->Maintenance_Methylation Catalyzes Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Inhibited by GSK-3685032 GSK3685032 This compound GSK3685032->DNMT1 Inhibits Gene_Silencing Gene Silencing Maintenance_Methylation->Gene_Silencing Gene_Activation Gene Activation Hypomethylation->Gene_Activation Cell_Cycle_Arrest Cell Growth Inhibition Gene_Activation->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound in the cell nucleus.

Target_Engagement_Workflow cluster_assays Target Engagement Assays Cell_Culture 1. Cell Culture and Treatment (e.g., MV4-11 cells + this compound) Harvest 2. Harvest Cells Cell_Culture->Harvest CETSA A. Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) Harvest->CETSA ChIP B. Chromatin Immunoprecipitation (ChIP-qPCR) (Target Displacement) Harvest->ChIP Methylation_Analysis C. Global DNA Methylation Analysis (Proximal Pharmacodynamic Marker) Harvest->Methylation_Analysis Gene_Expression D. Gene Expression Analysis (RT-qPCR/RNA-seq) (Downstream Pharmacodynamic Marker) Harvest->Gene_Expression

Caption: Experimental workflow for assessing target engagement of this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA assesses the direct binding of this compound to DNMT1 in cells by measuring changes in the thermal stability of the protein.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: Anti-DNMT1, secondary antibody

  • Western blot reagents

Protocol:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

  • Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and analyze the levels of soluble DNMT1 by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble DNMT1 relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.

Chromatin Immunoprecipitation (ChIP) for Target Displacement

ChIP is used to determine if this compound treatment reduces the association of DNMT1 with specific genomic loci.

Materials:

  • Treated and untreated cells

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine (0.125 M final concentration)

  • ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer[8]

  • Anti-DNMT1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Proteinase K

  • Reagents for DNA purification and qPCR

Protocol:

  • Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[8]

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-DNMT1 antibody.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[9]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[8]

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific gene promoters known to be regulated by DNA methylation using qPCR. A decrease in the amount of pulled-down DNA in drug-treated samples indicates displacement of DNMT1 from the chromatin.

Global DNA Methylation Analysis

This protocol measures the overall level of DNA methylation to assess the functional consequence of DNMT1 inhibition.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • Global DNA Methylation Assay Kit (e.g., ELISA-based)

Protocol:

  • Genomic DNA Isolation: Treat cells with this compound over a time course (e.g., 2, 4, and 6 days) to allow for passive demethylation over multiple cell cycles. Isolate high-quality genomic DNA.

  • Methylation Assay: Use an ELISA-based kit that quantifies the 5-methylcytosine (5-mC) content. Briefly, bind a fixed amount of genomic DNA to the assay wells.

  • Detection: Use a specific antibody against 5-mC, followed by a secondary antibody conjugated to a detection enzyme.

  • Quantification: Measure the absorbance and calculate the percentage of 5-mC relative to a standard curve or total input DNA. A time- and dose-dependent decrease in global 5-mC levels indicates target engagement and functional activity.[5]

Gene Expression Analysis of Target Genes

This protocol measures changes in the expression of genes known to be silenced by DNA methylation as a downstream marker of target engagement.

Materials:

  • RNA isolated from treated and untreated cells

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., CXCL11, IFI27, HLA-DQA1, MAGEA4)[4] and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

Protocol:

  • Cell Treatment and RNA Isolation: Treat cells with a dose range of this compound for a specified time (e.g., 4 days).[4] Isolate total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers for target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression in treated samples relative to vehicle-treated controls using the ΔΔCt method. A dose-dependent increase in the expression of target genes indicates functional target engagement.[4] For a broader view, RNA sequencing (RNA-seq) can be performed to analyze genome-wide changes in gene expression.[6][7]

References

Application Notes and Protocols: Combining (R)-GSK-3685032 with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting experiments to evaluate the combinatorial effects of (R)-GSK-3685032, a potent and selective DNMT1 inhibitor, with other classes of epigenetic modifiers. The protocols are based on established methodologies from preclinical studies investigating similar epigenetic drug combinations.

This compound is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and noncovalent inhibitor of DNA methyltransferase 1 (DNMT1)[1]. Its mechanism of action involves competing with the DNMT1 active-site loop for binding to hemi-methylated DNA, leading to passive DNA demethylation, re-expression of silenced tumor suppressor genes, and inhibition of cancer cell growth[2][3][4]. Preclinical studies have demonstrated its superior tolerability and efficacy in acute myeloid leukemia (AML) models compared to traditional hypomethylating agents[3][4].

The rationale for combining this compound with other epigenetic modifiers stems from the complex and interconnected nature of epigenetic regulation. Targeting different components of the epigenetic machinery simultaneously can lead to synergistic anti-cancer effects and potentially overcome resistance mechanisms[5][6].

Potential Combination Strategies and Underlying Rationale

Combining a DNMT1 inhibitor like this compound with inhibitors of other key epigenetic regulators can induce synthetic lethality or enhanced anti-tumor activity. Here are some promising combination strategies:

  • HDAC Inhibitors (HDACi): DNA methylation and histone deacetylation are two major mechanisms for gene silencing. Combining a DNMT inhibitor with an HDAC inhibitor can lead to a more robust reactivation of tumor suppressor genes[5].

  • BET Inhibitors (BETi): BET proteins are "readers" of histone acetylation marks and are critical for the transcription of key oncogenes like MYC. Co-inhibition of DNMT1 and BET proteins could lead to a more profound and sustained downregulation of oncogenic transcription programs[7].

  • EZH2 Inhibitors (EZH2i): EZH2 is the catalytic subunit of the PRC2 complex, which mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). The combination of DNMT and EZH2 inhibitors has been shown to synergistically reactivate silenced genes[8].

Data Presentation: Summary of Preclinical Combination Studies

While specific data on combinations with this compound is limited, the following tables summarize findings from studies combining other DNMT inhibitors with various epigenetic and signaling pathway inhibitors. This data provides a strong basis for designing experiments with this compound.

Table 1: Synergistic Effects of DNMT Inhibitor (GSK-368) with ATM/ATR Inhibitors in AML Cell Lines [9]

Cell LineDrug CombinationEC50 (µM) - Single AgentEC50 (µM) - CombinationSynergy
MOLM-16GSK-3685.461 - 7.349Not specifiedConsiderable
MOLM-16AZD-1390 (ATM inhibitor)5.821 - 10.1204.747 (with GSK-368)Synergistic
MOLM-16AZD-6738 (ATR inhibitor)7.618 - 10.100Not specifiedSynergistic
NB-4GSK-368 + AZD-1390Not specifiedNot specifiedSynergistic
HEL 92.1.7GSK-368 + AZD-1390Not specifiedNot specifiedSynergistic

Table 2: Effects of Combined DNMT Inhibitor (Decitabine) and EZH2 Inhibitor (GSK126) on Hepatocellular Carcinoma (HCC) Cells [8]

Cell LineTreatmentEffect on Cell ViabilityEffect on Colony Formation
HepG2Decitabine (DAC)InhibitionInhibition
HepG2GSK126InhibitionInhibition
HepG2DAC + GSK126Synergistic InhibitionSynergistic Inhibition
Huh7Decitabine (DAC)InhibitionInhibition
Huh7GSK126InhibitionInhibition
Huh7DAC + GSK126Synergistic InhibitionSynergistic Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to assess the combinatorial effects of this compound with other epigenetic modifiers.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the effect of this compound in combination with another epigenetic modifier on cancer cell viability and to quantify the synergy of the combination.

Materials:

  • Cancer cell line of interest (e.g., AML, solid tumor)

  • This compound (and its inactive enantiomer as a control)

  • Second epigenetic modifier (e.g., HDACi, BETi, EZH2i)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours).

  • Drug Preparation: Prepare a dilution series for this compound and the second epigenetic modifier. A common approach is to use a 6x6 or 8x8 matrix of concentrations centered around the IC50 of each drug.

  • Treatment: Treat the cells with single agents and combinations of the two drugs at the various concentrations. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the mechanism of action of the drugs (e.g., 72-96 hours for DNMT inhibitors to allow for cell division-dependent demethylation).

  • Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Calculate the IC50 for each drug alone.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Loewe additivity model or the Bliss independence model.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To assess the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell line

  • This compound and the second epigenetic modifier

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second epigenetic modifier, and the combination at fixed concentrations (e.g., IC50 or 2x IC50). Include a vehicle-treated control.

  • Incubation: Incubate for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the combination treatment in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NSG)

  • Tumor cells for xenograft establishment

  • This compound and the second epigenetic modifier formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring equipment

Methodology:

  • Xenograft Establishment: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, second epigenetic modifier alone, combination).

  • Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Dosing should be based on prior pharmacokinetic and tolerability studies.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.

Mandatory Visualizations

Epigenetic_Regulation_Pathway cluster_0 Epigenetic Writers cluster_1 Epigenetic Erasers cluster_2 Epigenetic Readers DNMT1 DNMT1 (DNA Methylation) DNA DNA DNMT1->DNA EZH2 EZH2 (Histone Methylation) Histones Histones EZH2->Histones HDAC HDACs (Histone Deacetylation) HDAC->Histones BET BET Proteins (Read Acetylation) BET->Histones Gene_Silencing Gene_Silencing DNA->Gene_Silencing Methylation Histones->Gene_Silencing Deacetylation, Methylation Gene_Expression Gene_Expression Histones->Gene_Expression Acetylation GSK3685032 This compound GSK3685032->DNMT1 Inhibits HDACi HDACi HDACi->HDAC Inhibits BETi BETi BETi->BET Inhibits EZH2i EZH2i EZH2i->EZH2 Inhibits

Caption: Interplay of key epigenetic modifiers and points of intervention.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Culture 1. Cancer Cell Culture Treatment 2. Treat with this compound +/- Other Epigenetic Modifier Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Synergy 4. Synergy Analysis (e.g., CI Calculation) Viability->Synergy Xenograft 5. Establish Xenograft Model Synergy->Xenograft Promising Combinations InVivo_Treatment 6. Administer Combination Therapy Xenograft->InVivo_Treatment Monitoring 7. Monitor Tumor Growth & Toxicity InVivo_Treatment->Monitoring Efficacy 8. Evaluate Anti-Tumor Efficacy Monitoring->Efficacy

Caption: Workflow for evaluating combination therapies.

Synergy_Logic Input Cell Viability Data (Single Agents & Combination) CI_Calc Calculate Combination Index (CI) using Loewe or Bliss model Input->CI_Calc Synergy Synergy (CI < 1) CI_Calc->Synergy Result Additive Additive (CI = 1) CI_Calc->Additive Result Antagonism Antagonism (CI > 1) CI_Calc->Antagonism Result

Caption: Logical flow for determining drug synergy.

References

Troubleshooting & Optimization

Technical Support Center: (R)-GSK-3685032 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-GSK-3685032. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this first-in-class, reversible, and selective DNMT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the R-enantiomer of GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It acts in a non-covalent and reversible manner, distinguishing it from traditional hypomethylating agents like decitabine which incorporate into DNA and act irreversibly.[3][4] By selectively inhibiting DNMT1, the maintenance methyltransferase, this compound leads to a robust loss of DNA methylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[1][2][5]

Q2: What is the selectivity profile of GSK-3685032?

GSK-3685032 is highly selective for DNMT1, with an IC50 of 0.036 μM.[1][2] It demonstrates over 2500-fold more selectivity for DNMT1 compared to DNMT3A and DNMT3B.[2] This high selectivity helps to avoid off-target effects associated with pan-DNMT inhibitors.[5]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at 4°C, sealed, and protected from moisture and light.[1] When prepared as a stock solution in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2] Always ensure the product is sealed and protected from moisture and light.[1]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound Formulation

Possible Causes:

  • Improper solvent selection: this compound has specific solubility characteristics.

  • Hygroscopic nature of DMSO: DMSO can absorb moisture, which significantly reduces the solubility of the compound.[1][2]

  • Incorrect formulation procedure: The order of solvent addition and mixing technique can impact the final solution's clarity and stability.

Solutions:

  • Use appropriate solvents: For in vitro stock solutions, DMSO is commonly used. For in vivo formulations, a co-solvent system is often necessary. A frequently recommended formulation is a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O.[6]

  • Use fresh, high-quality DMSO: Always use newly opened or properly stored anhydrous DMSO to prepare stock solutions.[1][2]

  • Follow a sequential formulation protocol: When preparing a co-solvent formulation, add each solvent sequentially and ensure the solution is clear before adding the next component.[6] Sonication or gentle heating may be used to aid dissolution.[6]

  • Prepare fresh solutions: It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[7]

Issue 2: Lack of In Vivo Efficacy or Inconsistent Results

Possible Causes:

  • Suboptimal dosing and administration schedule: The pharmacokinetic properties of this compound necessitate a specific dosing regimen to maintain target engagement.

  • Inadequate formulation leading to poor bioavailability: If the compound precipitates out of solution, its absorption and distribution will be compromised.

  • Compound degradation: Improper storage or handling of the stock solution can lead to degradation of the active compound.

Solutions:

  • Optimize dosing and administration: In mice, GSK-3685032 has shown low clearance and a moderate volume of distribution.[2][3] Subcutaneous (s.c.) administration twice daily has been utilized to achieve prolonged target engagement.[3][7] Dose-proportional exposure has been observed in mice from 1 to 45 mg/kg.[2][3]

  • Ensure proper formulation: Refer to the solubility and formulation guidelines to prepare a clear and stable solution for administration.

  • Adhere to storage recommendations: Store the compound and its solutions as recommended to maintain potency.

Issue 3: Observed Toxicity or Adverse Effects in Animal Models

Possible Causes:

  • High dosage: While GSK-3685032 has improved tolerability compared to older hypomethylating agents, higher doses can still lead to side effects.[3]

  • Vehicle-related toxicity: The solvents used in the formulation (e.g., DMSO) can have their own toxic effects, especially at higher concentrations.

Solutions:

  • Dose-range finding studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Monitor for signs of toxicity: In mice, higher doses of GSK-3685032 have been associated with reductions in neutrophils and red blood cells.[2] Closely monitor animal health, including body weight, complete blood counts (CBCs), and general behavior.

  • Optimize the vehicle: Use the lowest effective concentration of DMSO and other co-solvents in your formulation. A common recommendation is to keep the final DMSO concentration below 10% for in vivo experiments.[6]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of GSK-3685032

TargetIC50 (μM)Selectivity vs. DNMT1
DNMT10.036-
DNMT3A/3L>100>2500-fold
DNMT3B/3L>100>2500-fold

Data sourced from product datasheets.[2]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO (in vitro)60 mg/mL (142.68 mM)Requires sonication. Use of fresh DMSO is critical.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo)2 mg/mL (4.76 mM)Sonication is recommended. Prepare fresh.[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing a 2 mg/mL solution of this compound for subcutaneous injection. Adjustments may be necessary based on specific experimental requirements.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, low-adhesion microcentrifuge tubes

  • Sonicator

Procedure:

  • Prepare a concentrated stock solution in DMSO: Weigh the required amount of this compound powder and dissolve it in a minimal amount of fresh, anhydrous DMSO to create a clear stock solution. For example, to make a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.

  • Prepare the vehicle mixture: In a separate sterile tube, prepare the co-solvent vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the volumes will be adjusted based on the volume of the DMSO stock solution to be added.

  • Formulate the final solution: a. To prepare 1 mL of the final 2 mg/mL solution, start with 400 µL of PEG300 in a sterile tube. b. Add 80 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 470 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • Final Check: The final solution should be clear and free of any precipitate.

  • Administration: Administer the freshly prepared solution to the experimental animals via the desired route (e.g., subcutaneous injection).

Note: The final concentration of DMSO in this example is 8%. It is crucial to prepare this formulation fresh before each use.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line known to be sensitive to DNMT1 inhibition (e.g., MV4-11 acute myeloid leukemia cells)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound at the desired dose (e.g., 1-45 mg/kg) via subcutaneous injection twice daily.[7]

    • Vehicle Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.

  • Monitoring During Treatment: Continue to monitor tumor volume and animal body weight regularly throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration (e.g., 28 days).[7]

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Analyze the differences in tumor growth inhibition between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Visualizations

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_maintenance Maintenance Methylation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Hemi_methylated_DNA Hemi-methylated DNA (Parent strand methylated, daughter strand unmethylated) DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 binds to SAH S-adenosyl homocysteine DNMT1->SAH Fully_methylated_DNA Fully Methylated DNA (Maintenance of methylation pattern) DNMT1->Fully_methylated_DNA methylates daughter strand Hypomethylated_DNA Passive Demethylation (Hypomethylated DNA) DNMT1->Hypomethylated_DNA blocked by this compound SAM S-adenosyl methionine (Methyl donor) SAM->DNMT1 provides methyl group R_GSK This compound R_GSK->DNMT1 inhibits Gene_Activation Transcriptional Activation of Tumor Suppressor Genes Hypomethylated_DNA->Gene_Activation Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation 1. Prepare this compound Formulation Dosing 5. Administer Compound (e.g., s.c. twice daily) Formulation->Dosing Animals 2. Implant Tumor Cells in Mice Tumor_Growth 3. Monitor Tumor Growth to Desired Size Animals->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Vehicle Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 7. Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 8. Analyze Data & Assess Efficacy Endpoint->Data_Analysis

Caption: In vivo xenograft study workflow.

Troubleshooting_Logic Start In Vivo Experiment Issue Issue_Type What is the primary issue? Start->Issue_Type Solubility Poor Solubility/ Precipitation Issue_Type->Solubility Formulation Efficacy Lack of Efficacy Issue_Type->Efficacy Results Toxicity Observed Toxicity Issue_Type->Toxicity Animal Health Check_Solvents Use fresh DMSO? Correct co-solvents? Solubility->Check_Solvents Check_Dose Dose & schedule appropriate? Efficacy->Check_Dose Check_High_Dose Dose too high? Toxicity->Check_High_Dose Check_Procedure Correct formulation procedure followed? Check_Solvents->Check_Procedure Yes Prepare_Fresh Prepare fresh solution immediately before use Check_Solvents->Prepare_Fresh No Check_Procedure->Prepare_Fresh Yes Check_Procedure->Prepare_Fresh No Check_Formulation Formulation clear & stable? Check_Dose->Check_Formulation Yes Optimize_Dose Optimize dose and schedule Check_Dose->Optimize_Dose No Check_Formulation->Solubility No Check_Storage Compound stored correctly? Check_Formulation->Check_Storage Yes Check_Storage->Optimize_Dose Yes Check_Storage->Optimize_Dose No Check_Vehicle Vehicle toxicity? Check_High_Dose->Check_Vehicle No Reduce_Dose Reduce dose / Conduct MTD study Check_High_Dose->Reduce_Dose Yes Check_Vehicle->Reduce_Dose No Optimize_Vehicle Optimize vehicle (e.g., lower %DMSO) Check_Vehicle->Optimize_Vehicle Yes

Caption: Troubleshooting decision tree.

References

How to minimize off-target effects of (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-GSK-3685032. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for minimizing potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the R-enantiomer of GSK-3685032, a potent, highly selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its primary mechanism is to non-covalently bind to DNMT1, preventing the maintenance of DNA methylation patterns during cell replication. This leads to a passive loss of DNA methylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[1][4][5]

Q2: How does this compound minimize off-target effects compared to other hypomethylating agents?

Older hypomethylating agents, such as decitabine and azacytidine, are nucleoside analogs that incorporate into DNA, leading to irreversible covalent inhibition of all active DNMTs (DNMT1, DNMT3A, and DNMT3B) and can cause significant DNA damage-induced toxicity.[4][5][6] In contrast, GSK-3685032 is a non-nucleoside inhibitor that does not incorporate into DNA and is highly selective for DNMT1.[3][6] Its reversible, non-covalent binding mechanism further contributes to a more favorable safety profile by avoiding DNA damage-related off-target effects.[6]

Q3: What is the known selectivity profile of GSK-3685032?

GSK-3685032 has demonstrated high selectivity for DNMT1. It is over 2,500-fold more selective for DNMT1 compared to DNMT3A and DNMT3B.[1][4] Furthermore, in broader screening panels, GSK-3685032 showed minimal activity against other enzymes, with IC50 values greater than 10 μM when tested against a panel of 34 other methyltransferases and 369 kinases.[4]

Troubleshooting Guide: Minimizing and Identifying Off-Target Effects

While this compound is designed for high selectivity, it is crucial to employ rigorous experimental practices to minimize and identify potential off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: The observed phenotype may be due to an off-target effect, particularly at high concentrations.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: A bona fide on-target effect should correlate with the IC50 of this compound for DNMT1 inhibition. Test a range of concentrations from well below to well above the typical effective concentration.

    • Use a Structurally Unrelated DNMT1 Inhibitor: If a different, structurally distinct DNMT1 inhibitor recapitulates the phenotype, it is more likely an on-target effect.

    • Utilize a Negative Control: The inactive analog GSK3510477, where available, can be used as a negative control to confirm that the observed effects are dependent on DNMT1 inhibition.[6]

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of DNMT1 that is resistant to this compound. Reversal of the phenotype would confirm on-target activity.

Issue 2: Cellular toxicity is observed at concentrations expected to be non-toxic.

  • Possible Cause: The toxicity may be due to off-target effects or could be an on-target consequence in a specific cell line.

  • Troubleshooting Steps:

    • Conduct a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which this compound induces cell death in your specific cell model.

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with DNMT1 at the concentrations used in your experiment.

    • Compare with a Positive Control for Toxicity: Compare the observed toxicity with that induced by a non-selective DNMT inhibitor like decitabine to differentiate between general hypomethylation-induced toxicity and potential off-target effects.

Data Presentation

Table 1: Selectivity Profile of GSK-3685032

Target FamilyNumber of Targets ScreenedResult
Methyltransferases34IC50 > 10 μM[4]
Kinases369IC50 > 10 μM[4]

Table 2: Potency of GSK-3685032 against DNMT Family Members

TargetIC50 (μM)Selectivity vs. DNMT1
DNMT10.036[1][7]-
DNMT3A/3L>100>2500-fold[1][4]
DNMT3B/3L>100>2500-fold[1][4]

Experimental Protocols

1. Dose-Response Curve for Cellular Growth Inhibition

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Methodology:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a period relevant to the expected effect of DNMT1 inhibition (e.g., 3-6 days), as the effects are often cytostatic and time-dependent.[7]

    • At the end of the incubation period, quantify cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or direct cell counting).

    • Plot the percentage of growth inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound binds to and stabilizes DNMT1 in a cellular context.

  • Methodology:

    • Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

    • Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble DNMT1 in each sample by Western blotting or an immunoassay.

    • A positive target engagement will result in a higher amount of soluble DNMT1 at elevated temperatures in the inhibitor-treated samples compared to the vehicle control.

Mandatory Visualizations

DNMT1_Signaling_Pathway cluster_input Inputs cluster_DNMT1 DNMT1 Complex cluster_inhibition Inhibition cluster_output Outputs Hemi_methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 binds SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->DNMT1 provides methyl group PCNA PCNA DNMT1->PCNA interacts with Maintained_DNA_methylation Maintained DNA Methylation DNMT1->Maintained_DNA_methylation catalyzes SAH S-adenosyl homocysteine (SAH) DNMT1->SAH produces UHRF1 UHRF1 UHRF1->DNMT1 recruits R_GSK_3685032 This compound R_GSK_3685032->DNMT1 inhibits Gene_Silencing Transcriptional Repression (Gene Silencing) Maintained_DNA_methylation->Gene_Silencing Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Check_Correlation Does Phenotype Correlate with DNMT1 IC50? Dose_Response->Check_Correlation On_Target Likely On-Target Effect Check_Correlation->On_Target Yes Off_Target Potential Off-Target Effect Check_Correlation->Off_Target No CETSA Confirm Target Engagement (CETSA) Off_Target->CETSA Target_Engaged Is Target Engaged at Effective Concentration? CETSA->Target_Engaged Target_Engaged->Off_Target No Secondary_Inhibitor Use Structurally Different DNMT1 Inhibitor Target_Engaged->Secondary_Inhibitor Yes Phenotype_Recapitulated Is Phenotype Recapitulated? Secondary_Inhibitor->Phenotype_Recapitulated Phenotype_Recapitulated->On_Target Yes Phenotype_Recapitulated->Off_Target No

References

Technical Support Center: Optimizing (R)-GSK-3685032 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-GSK-3685032 in xenograft models. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to enhance the efficacy and reproducibility of your in vivo studies.

Troubleshooting Guides

This section addresses common issues encountered during xenograft experiments with this compound.

Issue 1: Suboptimal Tumor Growth Inhibition

Potential Cause Recommended Action
Inadequate Drug Exposure Verify dose calculations and administration route. For subcutaneous (SC) administration, ensure proper injection technique to avoid leakage. Consider pharmacokinetic analysis to confirm drug levels in plasma and tumor tissue.
Drug Resistance Investigate potential resistance mechanisms. This may include upregulation of other DNMTs (e.g., DNMT3A, DNMT3B) or alterations in drug metabolism pathways.[1] Consider combination therapies to overcome resistance.
Tumor Model Variability Ensure consistency in cell line passage number and viability. Monitor tumor growth rates in control animals to confirm model reproducibility.
Suboptimal Dosing Schedule This compound has been shown to be effective with twice-daily subcutaneous administration.[1][2] Adherence to this schedule is critical for maintaining therapeutic drug concentrations.

Issue 2: High Variability in Tumor Response

Potential Cause Recommended Action
Inconsistent Tumor Implantation Standardize the number of cells injected and the injection site. Use of Matrigel can improve tumor take rates and uniformity.[3][4]
Animal Health Status Ensure all animals are of similar age, weight, and health status at the start of the experiment. Monitor for any signs of illness that could affect tumor growth or drug metabolism.
Cage-to-Cage Variability Randomize animals into treatment and control groups. House animals from different groups in a mixed fashion to minimize environmental variables.

Issue 3: Observed Toxicity or Adverse Effects

Potential Cause Recommended Action
High Drug Dosage While this compound demonstrates improved tolerability compared to other hypomethylating agents, dose-dependent effects on hematological parameters have been observed.[2] If toxicity is a concern, consider a dose-reduction experiment.
Off-Target Effects Although this compound is a selective DNMT1 inhibitor, off-target effects cannot be entirely ruled out.[5] Correlate any observed toxicity with pharmacokinetic data to assess if it is exposure-dependent.
Vehicle-Related Toxicity Run a vehicle-only control group to distinguish between drug- and vehicle-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1).[4][6] It functions by competing with the active-site loop of DNMT1 for binding to hemi-methylated DNA, leading to a robust loss of DNA methylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[4][6]

Q2: Which xenograft models are most suitable for testing this compound?

A2: Subcutaneous xenograft models using acute myeloid leukemia (AML) cell lines, such as MV4-11 and SKM-1, have been successfully used to demonstrate the in vivo efficacy of this compound.[1][2]

Q3: What is the recommended dosing regimen for this compound in xenograft studies?

A3: A subcutaneous, twice-daily dosing schedule has been shown to be effective.[1][2] Significant dose-dependent tumor growth inhibition has been observed at doses of 30 mg/kg and higher in MV4-11 and SKM-1 xenograft models.[7]

Q4: How does the tolerability of this compound compare to other DNMT inhibitors like decitabine?

A4: this compound has demonstrated improved in vivo tolerability compared to decitabine. This allows for dosing regimens that achieve greater DNA hypomethylation in tumor models, leading to superior tumor regression and improved survival with fewer toxic side effects on normal blood cells.[4][6]

Q5: What are the known mechanisms of resistance to this compound?

A5: Resistance to GSK-3685032 in some cancer cell lines has been associated with the increased expression of DNMT3A2, an isoform of the de novo DNA methyltransferase DNMT3A.[1] Upregulation of DNMT3B has also been suggested as a potential resistance mechanism.[1]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models

Xenograft ModelCell LineTreatmentDosing RegimenOutcomeReference
SubcutaneousMV4-11This compound1, 5, 15, 30, 45 mg/kg, SC, BIDDose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg.[2][7]
SubcutaneousSKM-1This compound1, 5, 15, 30, 45 mg/kg, SC, BIDDose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg.[2][7]
DisseminatedMV4-11This compound1, 5, 15, 30, 45 mg/kg, SC, BIDSignificantly improved survival at ≥15 mg/kg.[2]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment (MV4-11 and SKM-1)

  • Cell Culture: Culture MV4-11 or SKM-1 cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID or CD1-Foxn1nu/nu).[3][4][7]

  • Cell Preparation: Harvest cells and resuspend in a sterile, serum-free medium or PBS. A final concentration of 1 x 10^7 cells per 100-200 µL is recommended.[3][4]

  • Implantation: For improved tumor take rate and uniformity, mix the cell suspension 1:1 with Matrigel.[3][4] Subcutaneously inject the cell/Matrigel suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[3][4]

  • Treatment Initiation: Initiate treatment when tumors reach a predetermined average size (e.g., 100-150 mm³).[3][4]

Protocol 2: this compound Administration

  • Drug Formulation: Prepare this compound in a suitable vehicle. A formulation of 10% Captisol adjusted to pH 4.5-5 with 1 M acetic acid has been reported.[7]

  • Dosing: Administer the drug subcutaneously twice daily at the desired concentration.

  • Monitoring: Monitor animal body weight and overall health status regularly throughout the study.

Visualizations

Signaling_Pathway cluster_0 DNA Replication cluster_1 DNA Methylation Maintenance cluster_2 Inhibition by this compound Hemi-methylated_DNA Hemi-methylated_DNA DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 Binds Fully_methylated_DNA Fully_methylated_DNA DNMT1->Fully_methylated_DNA Methylates SAM SAM -> SAH SAM->DNMT1 Methyl donor R_GSK_3685032 This compound R_GSK_3685032->DNMT1 Inhibits

Caption: Mechanism of DNMT1 inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Cell Culture (MV4-11 or SKM-1) B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization of Animals C->D E Treatment with this compound (SC, BID) D->E F Vehicle Control Treatment D->F G Tumor Volume Measurement E->G H Body Weight Monitoring E->H F->G F->H I Efficacy & Tolerability Analysis G->I H->I Troubleshooting_Tree Start Suboptimal Tumor Response Q1 Is drug exposure adequate? Start->Q1 A1_Yes Check for Resistance Mechanisms Q1->A1_Yes Yes A1_No Optimize Dose & Administration Q1->A1_No No Q2 Is tumor model consistent? A1_Yes->Q2 A2_Yes Investigate Animal Health Q2->A2_Yes Yes A2_No Standardize Implantation Protocol Q2->A2_No No

References

Technical Support Center: Best Practices for Handling Hygroscopic (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of the hygroscopic compound (R)-GSK-3685032. Adherence to these best practices is critical for ensuring experimental accuracy, reproducibility, and the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopicity a concern?

This compound is the R-enantiomer of GSK-3685032, a potent and selective, non-covalent, reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to significant issues in experimental settings, including:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other forms of chemical degradation, compromising the compound's purity and activity.

  • Variability in Experimental Results: Inconsistent handling of the hygroscopic compound can introduce significant variability between experiments, making it difficult to obtain reproducible data.

Q2: How should I store this compound to minimize moisture absorption?

Proper storage is the first line of defense against the challenges posed by hygroscopic compounds. Follow these guidelines:

  • Airtight Containers: Always store this compound in a tightly sealed, airtight container. The original manufacturer's packaging is often designed for this purpose.

  • Desiccator: For long-term storage, place the airtight container inside a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium sulfate. This will maintain a dry environment.

  • Controlled Temperature: Store the compound at the recommended temperature, typically -20°C or -80°C for long-term stability, as indicated on the product data sheet.[1]

  • Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as argon or nitrogen, within a glove box.

Q3: What is the mechanism of action of this compound?

This compound is a selective inhibitor of DNMT1.[1][2][3][4][5] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[6] In cancer, aberrant hypermethylation of tumor suppressor genes leads to their silencing and contributes to tumor growth. By inhibiting DNMT1, this compound leads to the passive demethylation of DNA during replication, which can reactivate the expression of tumor suppressor genes and inhibit cancer cell proliferation.[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty weighing the compound accurately; mass is unstable and increasing. The compound is absorbing moisture from the air during weighing.Minimize the time the container is open. Use a weighing vessel with a small opening. Work in a low-humidity environment if possible (e.g., a glove box with controlled humidity). Weigh the compound quickly and record the mass as soon as it stabilizes.
The powder has formed clumps or a solid cake. The compound has been exposed to moisture during storage or handling.If the clumping is minor, it may be possible to gently break up the clumps with a clean, dry spatula before weighing. However, this may not be ideal for quantitative work as the water content will be non-uniform. For critical applications, it is best to use a fresh, unopened vial of the compound.
Inconsistent results between experiments using the same nominal concentration. The actual concentration of the prepared solutions may vary due to inconsistent handling of the hygroscopic compound.Standardize the procedure for handling and preparing solutions of this compound. Ensure all personnel are trained on these best practices. Prepare a fresh stock solution for each set of critical experiments.
The compound appears wet or has turned into a liquid. The compound is deliquescent and has absorbed a significant amount of moisture from the atmosphere.The compound in this state is not suitable for use. Discard the material and obtain a fresh supply. Review storage and handling procedures to prevent recurrence.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Compound

Objective: To accurately weigh a hygroscopic compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Timer

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder. This may take 30-60 minutes.

  • Tare the weighing vessel on the analytical balance.

  • Minimize the time the primary container is open. Quickly transfer an approximate amount of the compound to the weighing vessel.

  • Immediately and securely close the primary container of this compound.

  • Record the mass as quickly as possible once the balance reading stabilizes. Be aware that the mass may slowly increase as the compound absorbs atmospheric moisture.

  • For the most accurate results, work in a controlled environment with low humidity, such as a glove box.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound with an accurate concentration.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, as recommended by the supplier)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound.

  • Accurately weigh the compound using the procedure described in Protocol 1.

  • Quantitatively transfer the weighed compound to the volumetric flask.

  • Add a small amount of the anhydrous solvent to the flask to dissolve the compound. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

  • Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Data Presentation

Hygroscopicity Classification of Pharmaceutical Powders

While specific dynamic vapor sorption (DVS) data for this compound is not publicly available, the hygroscopic nature of a compound can be classified according to the European Pharmacopoeia.[8][9][10][11] This classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours. Researchers can qualitatively assess the behavior of this compound in the laboratory to estimate its potential classification.

Hygroscopicity Classification Mass Increase (% w/w) Qualitative Laboratory Observation
Non-hygroscopic < 0.2%No visible change in the powder when exposed to ambient air for a short period.
Slightly hygroscopic ≥ 0.2% and < 2%Powder may start to become slightly sticky or form small clumps upon extended exposure to air.
Hygroscopic ≥ 2% and < 15%Powder readily forms clumps or cakes upon exposure to air.
Very hygroscopic ≥ 15%Powder rapidly absorbs moisture, becomes sticky, and may deliquesce (turn to liquid).

Visualizations

Logical Workflow for Handling Hygroscopic this compound

G cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution storage Store in airtight container in desiccator at recommended temperature equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve for experiment weigh Weigh quickly in a low humidity environment equilibrate->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve store_solution Store stock solution in sealed vial at low temperature dissolve->store_solution

Caption: Workflow for handling hygroscopic this compound.

Simplified Signaling Pathway of DNMT1 Inhibition by this compound

G cluster_nucleus Nucleus cluster_outcome Cellular Outcome DNMT1 DNMT1 Fully_methylated_DNA Fully methylated DNA (Gene Silencing) DNMT1->Fully_methylated_DNA methylates Hemi_methylated_DNA Hemi-methylated DNA Hemi_methylated_DNA->DNMT1 binds Unmethylated_DNA Unmethylated DNA (Gene Expression) Hemi_methylated_DNA->Unmethylated_DNA Replication without methylation Tumor_Suppressor_Gene Tumor Suppressor Gene Re-expression Unmethylated_DNA->Tumor_Suppressor_Gene GSK3685032 This compound GSK3685032->DNMT1 inhibits Cancer_Cell_Growth_Inhibition Cancer Cell Growth Inhibition Tumor_Suppressor_Gene->Cancer_Cell_Growth_Inhibition

Caption: DNMT1 inhibition by this compound leads to gene re-expression.

References

Optimizing incubation times for (R)-GSK-3685032 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for treatment with (R)-GSK-3685032, a potent and selective DNMT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its mechanism of action involves selectively binding to DNMT1 and preventing the maintenance of DNA methylation patterns during cell division.[4][5] This leads to passive DNA demethylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[1][2][4] Unlike nucleoside analogs, GSK-3685032's non-covalent mechanism avoids DNA damage-induced off-target effects.[6][7]

Q2: What is a typical incubation time for this compound treatment in cell culture?

The optimal incubation time for this compound is dependent on the cell line and the experimental endpoint. However, published studies show that effects on cell growth are typically observed after 3 days of treatment, with increasing potency over a 6-day period.[2][6][8] For some applications, longer incubation times of up to 11 days have been used.[7] Due to its mechanism of action, which relies on passive demethylation through DNA replication, longer incubation times are generally required to observe significant phenotypic effects.

Q3: How does the incubation time of this compound affect its IC50 value?

The half-maximal inhibitory concentration (IC50) for cell growth is time-dependent. Studies have shown a decrease in the growth IC50 value with longer incubation periods.[2][8] For example, in MV4-11 cells, the growth inhibition IC50 decreases throughout a 6-day time course.[2][8] Therefore, it is crucial to maintain a consistent incubation time when comparing the potency of the compound across different experiments or cell lines.

Q4: How quickly can I expect to see changes in DNA methylation and gene expression?

Changes in DNA methylation can be detected as early as 12 to 24 hours after treatment, with effects plateauing after approximately 2 days in some cell lines.[9] Consequent changes in gene expression follow the loss of DNA methylation. For instance, dose-dependent increases in the transcription of immune-related genes have been observed at day 4 of treatment.[2][8]

Troubleshooting Guide

Issue: No significant effect on cell viability or proliferation is observed after treatment.

Possible Cause Troubleshooting Steps
Insufficient Incubation Time This compound's effect is often cytostatic and requires multiple cell divisions to manifest. Extend the incubation period to at least 3-6 days, and consider a longer time course of up to 11 days for slower-growing cell lines.[6][7]
Suboptimal Concentration Perform a dose-response experiment with a broad range of concentrations to determine the optimal working concentration for your specific cell line. The median growth IC50 value across a panel of cancer cell lines after 6 days is approximately 0.64 μM.[2]
Low Cell Proliferation Rate The passive demethylation mechanism of this compound is dependent on DNA replication. Ensure that the cells are actively proliferating during the treatment period.
Compound Instability Prepare fresh stock solutions and working solutions for each experiment. This compound is stable for up to 6 months at -80°C.[1]

Issue: High variability in results between experiments.

Possible Cause Troubleshooting Steps
Inconsistent Incubation Times Strictly adhere to the same incubation time for all replicates and comparative experiments, as the IC50 is time-dependent.[2][8]
Variable Cell Seeding Density Ensure a consistent cell seeding density across all wells and experiments, as this can influence proliferation rates and the observed effects of the inhibitor.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for treatment groups, or fill them with media without cells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol outlines a general method to determine the optimal incubation time of this compound for inhibiting cell proliferation in a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned time course.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted compound or vehicle to the appropriate wells.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96, 120, 144 hours).

  • Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.

Data Presentation: Example Incubation Time Optimization Data
Incubation Time (days)Cell LineEndpointIC50 (µM)Reference
2VariousDNMT1 Protein Expression-[2]
3MV4-11Growth InhibitionDecreasing with time[2][8]
4MV4-11Gene Expression-[2][8]
6Hematological Cancer Cell LinesGrowth Inhibition~0.64 (median)[2][6]
11Various Cancer Cell LinesSenescence-Associated β-galactosidase-[7]

Visualizations

G cluster_pathway DNMT1 Inhibition Pathway GSK-3685032 GSK-3685032 DNMT1 DNMT1 GSK-3685032->DNMT1 Inhibits Hemi-methylated_DNA Hemi-methylated DNA DNMT1->Hemi-methylated_DNA Methylates DNA_Replication DNA Replication DNA_Replication->Hemi-methylated_DNA Passive_Demethylation Passive Demethylation Hemi-methylated_DNA->Passive_Demethylation Gene_Re-expression Gene Re-expression Passive_Demethylation->Gene_Re-expression Phenotypic_Changes Phenotypic Changes (e.g., Growth Inhibition) Gene_Re-expression->Phenotypic_Changes

Caption: Mechanism of action for this compound.

G cluster_workflow Incubation Time Optimization Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilution of This compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_Timepoints Incubate for Multiple Timepoints (e.g., 1-6 days) Treat_Cells->Incubate_Timepoints Assess_Viability Assess Cell Viability Incubate_Timepoints->Assess_Viability Analyze_Data Analyze Data and Determine IC50 vs. Time Assess_Viability->Analyze_Data Select_Optimal_Time Select Optimal Incubation Time Analyze_Data->Select_Optimal_Time End End Select_Optimal_Time->End

Caption: Experimental workflow for optimizing incubation time.

G cluster_troubleshooting Troubleshooting Logic Issue Issue No significant effect observed Check_Time Is incubation time sufficient? (≥ 3-6 days) Issue:title->Check_Time:q Extend_Time Extend incubation time Check_Time:q->Extend_Time:sol No Check_Concentration Is concentration optimal? Check_Time:q->Check_Concentration:q Yes Dose_Response Perform dose-response experiment Check_Concentration:q->Dose_Response:sol No Check_Proliferation Are cells actively proliferating? Check_Concentration:q->Check_Proliferation:q Yes Ensure_Proliferation Optimize cell culture conditions Check_Proliferation:q->Ensure_Proliferation:sol No Check_Compound Is the compound fresh? Check_Proliferation:q->Check_Compound:q Yes Prepare_Fresh Prepare fresh solutions Check_Compound:q->Prepare_Fresh:sol No

Caption: Troubleshooting flow for unexpected results.

References

Troubleshooting unexpected results in methylation studies with (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (R)-GSK-3685032 in methylation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: I am not observing the expected decrease in global DNA methylation after treating my cells with this compound. What could be the reason?

Possible Causes and Solutions:

  • Incorrect Compound Handling and Storage: this compound is light-sensitive and requires specific storage conditions to maintain its activity.

    • Solution: Ensure the compound is stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) in a sealed, light-protected vial.[1][2] When preparing stock solutions in DMSO, use fresh, anhydrous DMSO to avoid precipitation and degradation. Stock solutions should also be stored at -80°C.

  • Suboptimal Concentration or Treatment Duration: The effectiveness of this compound is dose- and time-dependent.

    • Solution: We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. For many cancer cell lines, a concentration range of 100 nM to 1 µM for 3 to 6 days is effective.[3]

  • Low Cell Proliferation Rate: As a non-covalent DNMT1 inhibitor, this compound primarily acts on newly synthesized DNA during replication.

    • Solution: Ensure your cells are in a logarithmic growth phase during treatment. For slow-proliferating cell lines, a longer treatment duration may be necessary to observe significant demethylation.

  • Compensatory Mechanisms: Prolonged treatment with a DNMT1 inhibitor can sometimes lead to the upregulation of de novo methyltransferases like DNMT3A or DNMT3B, which can counteract the effect of DNMT1 inhibition.[4]

    • Solution: If you suspect a compensatory response, consider analyzing the expression levels of DNMT3A and DNMT3B via RT-qPCR or Western blot. Shorter treatment durations or co-treatment with a DNMT3 inhibitor could be explored.

Question 2: My cells are showing high levels of toxicity and cell death after treatment with this compound. How can I mitigate this?

Possible Causes and Solutions:

  • Excessive Concentration: While this compound is generally better tolerated than nucleoside analogs like decitabine, high concentrations can still induce cytotoxicity.[5]

    • Solution: Perform a dose-response experiment to identify the highest non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 10-100 nM) and gradually increase it.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium might be too high.

    • Solution: Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.[6] Prepare a vehicle control with the same final DMSO concentration to assess its specific effect on cell viability.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to DNMT1 inhibition.

    • Solution: Review the literature for studies using this compound on similar cell lines to gauge expected toxicity. If your cell line is particularly sensitive, consider shorter treatment durations or intermittent dosing.

Question 3: I am observing unexpected changes in gene expression that do not correlate with changes in promoter methylation. What could be happening?

Possible Causes and Solutions:

  • Off-Target Effects: Although highly selective for DNMT1, off-target effects can never be completely ruled out for any small molecule inhibitor.

    • Solution: To confirm that the observed gene expression changes are due to DNMT1 inhibition, consider using a structurally distinct DNMT1 inhibitor as a control. Additionally, performing rescue experiments by overexpressing a drug-resistant DNMT1 mutant could help validate the on-target effects.

  • Indirect Effects of Demethylation: Demethylation of genomic regions other than promoters, such as enhancers or gene bodies, can also influence gene expression.

    • Solution: Analyze DNA methylation changes across different genomic features, not just promoters. Genome-wide methylation analysis techniques like MeDIP-seq or whole-genome bisulfite sequencing can provide a more comprehensive view.

  • Chromatin Remodeling: DNA methylation is intricately linked with other epigenetic modifications. Changes in DNA methylation can lead to alterations in histone marks and chromatin accessibility, which in turn affect gene expression.

    • Solution: Investigate key histone modifications (e.g., H3K4me3, H3K27ac, H3K27me3) using techniques like ChIP-seq to understand the broader epigenetic landscape following treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][7] It selectively targets DNMT1 with a reported IC50 of 0.036 µM.[1][2][3][8] Its mechanism involves competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA, thereby preventing the maintenance of DNA methylation patterns during DNA replication.[9] This leads to a passive loss of DNA methylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[1][2][3]

Q2: How does this compound differ from other DNMT inhibitors like 5-azacytidine or decitabine?

This compound has a distinct mechanism of action compared to nucleoside analog inhibitors.

FeatureThis compound5-Azacytidine / Decitabine
Mechanism Non-covalent, reversible inhibition of DNMT1Covalent trapping of DNMTs after incorporation into DNA
Selectivity Highly selective for DNMT1Pan-DNMT inhibitors (DNMT1, DNMT3A, DNMT3B)
Toxicity Generally lower, as it does not cause DNA damageHigher, associated with DNA damage response[5]
Effect on DNMT protein Does not typically cause significant degradationLeads to the degradation of trapped DNMTs

Q3: What are the recommended starting concentrations and treatment times for in vitro experiments?

Based on published data, a good starting point for in vitro cell culture experiments is a concentration range of 100 nM to 1 µM.[3] Treatment durations typically range from 3 to 7 days to allow for sufficient rounds of DNA replication for passive demethylation to occur.[10] However, it is crucial to optimize these parameters for each specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

  • Powder: Store the solid compound at -20°C for up to 3 years.[6]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles. For short-term use, an aliquot can be stored at -20°C for up to 1 month.[1][2]

  • Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q5: What are some potential off-target effects to be aware of?

While this compound is highly selective for DNMT1, some unexpected effects have been reported in the literature. For example, long-term treatment has been shown to lead to the upregulation of DNMT3B in some cancer cell lines.[4] Additionally, prolonged exposure can result in the retention of DNA methylation on specific chromosomal regions, such as the X-chromosome.[11] Researchers should be mindful of these possibilities when interpreting their results, especially in long-term studies.

Data Presentation

Table 1: In Vitro Activity of GSK-3685032

ParameterValueCell LinesReference
DNMT1 IC50 0.036 µMCell-free assay[1][2][3][8]
Median Growth IC50 0.64 µMPanel of 51 hematologic cancer cell lines[3]
Effective Concentration for DNMT1 Degradation (in some cell lines) 80 nMA549 lung cancer cells[12]
Concentration for Gene Expression Changes 10 - 10,000 nMMV4-11 cells[13]

Table 2: In Vivo Activity of GSK-3685032

Animal ModelDosing RegimenKey FindingsReference
MV4-11 & SKM-1 xenografts 1-45 mg/kg, s.c., twice daily for 28 daysDose-dependent tumor growth inhibition with regression at ≥30 mg/kg[3]
Mouse models of AML Not specifiedSuperior tumor regression and survival compared to decitabine[14]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the treatment period.

  • Compound Preparation: Thaw an aliquot of the this compound stock solution (in DMSO) at room temperature. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 3-7 days). Depending on the cell line's doubling time and the length of the experiment, it may be necessary to split the cells and re-treat with fresh compound-containing medium.

  • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, cell viability assay).

Protocol 2: Methylated DNA Immunoprecipitation (MeDIP) followed by Sequencing (MeDIP-seq)

This protocol provides a general workflow for MeDIP-seq to analyze genome-wide DNA methylation changes after treatment with this compound.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells using a standard kit.

  • DNA Fragmentation: Shear the genomic DNA to an average size of 200-800 bp using sonication.[15]

  • DNA Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.[15]

  • Immunoprecipitation: Incubate the denatured DNA with an anti-5-methylcytosine (5mC) antibody overnight at 4°C with rotation.[15]

  • Capture of Immunocomplexes: Add protein A/G magnetic beads to pull down the DNA-antibody complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound DNA.

  • Elution and DNA Purification: Elute the methylated DNA from the beads and purify it.

  • Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation). Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions (peaks) of methylation. Compare the methylation profiles between the this compound-treated and control samples to identify differentially methylated regions.

Mandatory Visualizations

DNMT1_Inhibition_Pathway cluster_0 Cellular Processes DNA_Replication DNA Replication Hemi_methylated_DNA Hemi-methylated DNA DNA_Replication->Hemi_methylated_DNA Creates DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 Recruits Methylated_DNA Fully Methylated DNA DNMT1->Methylated_DNA Maintains Methylation Unmethylated_DNA Unmethylated DNA DNMT1->Unmethylated_DNA Leads to (when inhibited) GSK3685032 This compound GSK3685032->DNMT1 Inhibits Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing Transcriptional_Activation Transcriptional Activation Unmethylated_DNA->Transcriptional_Activation

Caption: Signaling pathway of DNMT1 inhibition by this compound.

Experimental_Workflow cluster_1 Experimental Phases start Start: Cell Culture treatment Treatment with this compound and Vehicle Control start->treatment harvest Harvest Cells treatment->harvest extraction DNA/RNA Extraction harvest->extraction methylation_analysis DNA Methylation Analysis (e.g., MeDIP-seq, Pyrosequencing) extraction->methylation_analysis expression_analysis Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) extraction->expression_analysis data_integration Data Integration and Interpretation methylation_analysis->data_integration expression_analysis->data_integration end End: Biological Insights data_integration->end

Caption: A typical experimental workflow for a methylation study.

Troubleshooting_Tree cluster_2 Troubleshooting Unexpected Results start Unexpected Result Observed q1 No Change in Methylation? start->q1 q2 High Cell Toxicity? start->q2 q3 Expression ≠ Methylation? start->q3 a1_1 Check Compound Storage & Handling q1->a1_1 Yes a1_2 Optimize Concentration & Duration a1_1->a1_2 a1_3 Ensure Cells are Proliferating a1_2->a1_3 a1_4 Assess for Compensatory Mechanisms a1_3->a1_4 a2_1 Perform Dose-Response q2->a2_1 Yes a2_2 Check Solvent Concentration a2_1->a2_2 a2_3 Review Cell Line Sensitivity a2_2->a2_3 a3_1 Consider Off-Target Effects q3->a3_1 Yes a3_2 Analyze Non-Promoter Methylation a3_1->a3_2 a3_3 Investigate Chromatin Changes a3_2->a3_3

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Enhancing the Bioavailability of (R)-GSK-3685032 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of the selective DNMT1 inhibitor, (R)-GSK-3685032, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the R-enantiomer of GSK-3685032, a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 0.036 µM.[1][2] Its mechanism of action involves the non-covalent binding to DNMT1, which leads to DNA hypomethylation and the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell growth.[3][4]

Q2: What are the known pharmacokinetic parameters of this compound in animal models?

In mice, this compound administered subcutaneously exhibits low clearance, a moderate volume of distribution, and a blood half-life of over 1.8 hours.[5] Exposure is dose-proportional from 1 to 45 mg/kg.[5][6]

Q3: What is the recommended formulation for in vivo studies?

A common formulation for subcutaneous administration in mice involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is recommended to prepare this formulation fresh for each use.

Q4: Has the oral bioavailability of this compound been reported?

Currently, there is no publicly available data on the oral bioavailability of this compound in animal models. The primary route of administration described in the literature is subcutaneous injection.[6]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low or Variable Bioavailability after Subcutaneous Administration

Potential Causes:

  • Precipitation at the injection site: Due to the poor aqueous solubility of this compound, the DMSO-based formulation may precipitate upon contact with physiological fluids.

  • Improper injection technique: Incorrect needle depth or leakage from the injection site can lead to incomplete dosing.

  • Formulation instability: The formulation may not be stable over time, leading to inconsistent dosing concentrations.

Troubleshooting Steps:

  • Optimize Formulation:

    • Ensure the compound is fully dissolved in DMSO before adding other components of the vehicle.

    • Consider alternative formulations such as lipid-based nanoparticles or amorphous solid dispersions to improve solubility and reduce precipitation.[8][9]

  • Refine Injection Technique:

    • Use a consistent injection volume and needle size (e.g., 27-30G).

    • Ensure the needle is inserted into the subcutaneous space and not into the intradermal or intramuscular layers.

    • Gently pinch the skin to form a tent and inject at the base.

    • Withdraw the needle slowly to prevent leakage.

  • Ensure Formulation Quality:

    • Prepare the formulation fresh before each experiment.

    • Visually inspect the formulation for any signs of precipitation before administration.

Issue 2: Attempting Oral Administration and Observing Poor Exposure

Potential Causes:

  • Poor aqueous solubility: this compound is likely a poorly soluble compound, which would limit its dissolution in the gastrointestinal (GI) tract.

  • Low permeability: The compound may have poor permeability across the intestinal epithelium.

  • First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

Troubleshooting Steps:

  • Enhance Solubility and Dissolution:

    • Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

    • Formulation with enabling excipients:

      • Co-solvents and surfactants: These can improve the solubility in the GI fluids.

      • Cyclodextrins: These can form inclusion complexes to enhance solubility.

      • Lipid-based formulations (e.g., SEDDS, SMEDDS): These can present the drug in a solubilized form and utilize lipid absorption pathways.[10]

  • Improve Permeability:

    • The use of permeation enhancers can be explored, though this requires careful consideration of potential toxicity.

  • Address First-Pass Metabolism:

    • Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be investigated, but this can complicate data interpretation.

Quantitative Data Summary

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)AUC (0-8hr) (h*ng/mL)
MouseSubcutaneous1165496
MouseSubcutaneous58562,980
MouseSubcutaneous152,89010,900
MouseSubcutaneous306,31025,100
MouseSubcutaneous459,23038,900

Data is adapted from publicly available information and should be used as a reference. Actual values may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to the tube to achieve a 10% (v/v) final concentration of the total formulation volume.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Sequentially add PEG300 to a final concentration of 40% (v/v), followed by Tween-80 to a final concentration of 5% (v/v). Vortex thoroughly after each addition to ensure a homogenous solution.

  • Finally, add sterile saline to bring the formulation to the final volume (45% v/v).

  • Vortex the final formulation thoroughly before drawing it into the syringe for injection.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Subcutaneous Administration in Mice

Materials:

  • Prepared this compound formulation

  • Mouse restraint device (optional)

  • Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30G)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Calculate the required injection volume based on the animal's body weight and the desired dose.

  • Gently restrain the mouse.

  • Wipe the injection site (typically the dorsal scapular region) with 70% ethanol on a gauze pad.

  • Gently lift the skin to form a tent.

  • Insert the needle at the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space.

  • Slowly inject the formulation.

  • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.

  • Monitor the animal for any adverse reactions at the injection site.

Visualizations

Signaling_Pathway cluster_0 Mechanism of this compound Action GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Reactivation Reactivation DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes Gene_Silencing Gene Silencing Tumor_Suppressor_Genes Tumor Suppressor Genes DNA_Methylation->Tumor_Suppressor_Genes Silences Tumor_Suppressor_Genes->Reactivation Leads to Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Promotes Inhibition Inhibition Reactivation->Inhibition Results in

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_1 Workflow for Enhancing Bioavailability Formulation Formulation Development (e.g., SEDDS, Nanoparticles) Administration Animal Dosing (Oral or Subcutaneous) Formulation->Administration Sampling Blood Sampling (Time course) Administration->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2) Analysis->PK_Analysis Optimization Formulation Optimization PK_Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for bioavailability enhancement.

Troubleshooting_Logic cluster_2 Troubleshooting Low Bioavailability Start Low Bioavailability Observed Route Route of Administration? Start->Route Subcutaneous Subcutaneous Route->Subcutaneous Subcutaneous Oral Oral Route->Oral Oral SC_Causes Potential Causes: - Precipitation at site - Improper technique - Formulation instability Subcutaneous->SC_Causes Oral_Causes Potential Causes: - Poor solubility - Low permeability - First-pass metabolism Oral->Oral_Causes SC_Solutions Solutions: - Optimize formulation - Refine injection technique - Use fresh formulation SC_Causes->SC_Solutions Oral_Solutions Solutions: - Particle size reduction - Enabling formulations - Permeation enhancers Oral_Causes->Oral_Solutions

Caption: Troubleshooting logic for low bioavailability.

References

Validation & Comparative

A Head-to-Head Comparison of (R)-GSK-3685032 and Decitabine: Efficacy, Tolerability, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel, reversible DNMT1 inhibitor, (R)-GSK-3685032, and the established hypomethylating agent, decitabine. This analysis is based on preclinical data, offering insights into their differential efficacy, tolerability profiles, and underlying mechanisms of action.

Executive Summary

This compound is a first-in-class, non-covalent, and selective inhibitor of DNA methyltransferase 1 (DNMT1), demonstrating a distinct mechanistic profile compared to the nucleoside analog decitabine.[1][2] Decitabine, a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), acts as an irreversible, non-selective inhibitor of DNMTs upon its incorporation into DNA.[3] Preclinical studies in AML models suggest that this compound may offer an improved therapeutic window, with evidence of superior tumor regression and survival, coupled with a more favorable tolerability profile, particularly concerning hematologic toxicities.[3][4] This guide will delve into the experimental data supporting these findings, detail the methodologies of key preclinical studies, and visualize the distinct signaling pathways modulated by each agent.

Efficacy: A Preclinical Showdown in AML Models

In head-to-head preclinical studies utilizing AML xenograft models, this compound demonstrated significant anti-tumor activity, in some instances surpassing that of decitabine.

Tumor Growth Inhibition
Cell LineTreatmentDosing ScheduleOutcomeReference
MV4-11 (AML)This compound30 mg/kg, s.c., twice dailyTumor regression
SKM-1 (AML)This compound30 mg/kg, s.c., twice dailyStatistically significant tumor growth inhibition with clear regression at ≥30 mg/kg
Survival Benefit

A notable finding from preclinical AML models is the potential for a greater survival benefit with this compound compared to decitabine.[3][4]

ModelTreatmentDosing ScheduleMedian SurvivalReference
AML XenograftThis compoundNot specifiedSuperior survival compared to decitabine[3][4]

Tolerability Profile: A Key Differentiator

A significant advantage of this compound observed in preclinical models is its improved tolerability, particularly the reduced hematologic toxicity compared to decitabine.[3][4]

Preclinical Hematologic Toxicity

| Parameter | this compound (higher doses) | Decitabine | Reference | |---|---|---|---|---| | Neutrophils | Reductions observed | Significant decreases |[3] | | Red Blood Cells | Reductions observed | Significant decreases |[3] | | Platelets | Not specified | Significant decreases |[3] |

Clinical Tolerability of Decitabine in MDS and AML

Clinical data for decitabine highlights myelosuppression as a primary and dose-limiting toxicity.

Common Adverse Events (≥20% of patients) in Decitabine Clinical Trials: [5][6][7]

Adverse EventFrequency
Neutropenia90% (Grade 3/4: 87%)
Thrombocytopenia89% (Grade 3/4: 85%)
Anemia82%
Pyrexia (Fever)53%
Nausea42%
Cough40%
Petechiae39%
Constipation35%
Diarrhea34%
Hyperglycemia33%
Febrile Neutropenia29% (Grade 3/4: 23%)

Mechanism of Action: Two Distinct Approaches to Hypomethylation

The fundamental difference in the efficacy and tolerability profiles of this compound and decitabine stems from their distinct mechanisms of inhibiting DNA methylation.

This compound is a non-nucleoside, reversible, and highly selective inhibitor of DNMT1.[2] It acts by competing with the DNMT1 active-site loop for access to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[1] This selective and reversible inhibition is thought to contribute to its improved tolerability by avoiding the widespread DNA damage associated with decitabine.

Decitabine , a cytidine analog, requires incorporation into replicating DNA to exert its effect.[3] Once integrated, it forms an irreversible covalent bond with DNMT enzymes (DNMT1, DNMT3A, and DNMT3B), trapping them on the DNA.[7] This leads to the degradation of DNMTs and subsequent DNA hypomethylation. However, this mechanism also induces DNA damage, contributing to its cytotoxic effects and associated toxicities.[7]

Signaling Pathways

The distinct mechanisms of action of this compound and decitabine lead to the activation of different downstream signaling pathways.

Preclinical studies have shown that treatment with this compound leads to the upregulation of genes associated with interferon signaling and viral sensing pathways.[8] This is hypothesized to be a consequence of the re-expression of endogenous retroviruses due to DNA hypomethylation, which then triggers an innate immune response.

GSK3685032_Pathway GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 inhibits (reversible) DNA_hypomethylation DNA Hypomethylation DNMT1->DNA_hypomethylation prevents ERV_reexpression Endogenous Retrovirus Re-expression DNA_hypomethylation->ERV_reexpression leads to dsRNA dsRNA Sensing ERV_reexpression->dsRNA Interferon_Signaling Interferon Signaling (e.g., CXCL11, IFI27) dsRNA->Interferon_Signaling activates

This compound Mechanism of Action.

The incorporation of decitabine into DNA and the subsequent trapping of DNMTs trigger a DNA damage response (DDR). This involves the activation of key sensor kinases such as ATM and ATR, leading to the phosphorylation of p53 and the initiation of cell cycle arrest or apoptosis.[9][10][11][12][13]

Decitabine_Pathway Decitabine Decitabine DNA_incorporation Incorporation into DNA Decitabine->DNA_incorporation DNMT_trapping DNMT Trapping DNA_incorporation->DNMT_trapping leads to DNA_damage DNA Damage DNMT_trapping->DNA_damage causes ATM_ATR ATM / ATR Activation DNA_damage->ATM_ATR p53 p53 Phosphorylation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Decitabine Mechanism of Action.

Experimental Protocols

In Vivo Xenograft Models for Efficacy and Tolerability Assessment

The preclinical data cited in this guide were primarily generated using subcutaneous xenograft models of human AML in immunocompromised mice.

  • Cell Lines: MV4-11 and SKM-1 human AML cell lines were used.

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously injected with AML cells.

  • Treatment Administration:

    • This compound: Administered subcutaneously, typically twice daily.[14]

    • Decitabine: Administered intraperitoneally.[3]

  • Efficacy Endpoints:

    • Tumor volume was measured regularly to assess tumor growth inhibition.

    • Overall survival was monitored.

  • Tolerability Assessment:

    • Complete blood counts were performed to evaluate hematologic toxicity.

    • Body weight and general health of the animals were monitored.

Clinical Trial Protocols for Decitabine

The clinical data for decitabine is derived from multiple phase II and III trials in patients with MDS and AML.

  • Patient Population: Patients with a diagnosis of MDS (all French-American-British subtypes) or elderly patients with newly diagnosed AML who are not candidates for standard induction chemotherapy.[6][7]

  • Dosing Regimens:

    • MDS: 15 mg/m² as a 3-hour intravenous infusion every 8 hours for 3 consecutive days, repeated every 6 weeks.[7]

    • AML: 20 mg/m² as a 1-hour intravenous infusion for 5 consecutive days, repeated every 4 weeks.[6]

  • Efficacy Endpoints:

    • Overall response rate (ORR), including complete remission (CR) and partial remission (PR).

    • Time to AML transformation or death.

    • Overall survival (OS).

  • Safety and Tolerability:

    • Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Conclusion

The preclinical data presents a compelling case for this compound as a promising next-generation hypomethylating agent. Its novel mechanism of selective and reversible DNMT1 inhibition appears to translate into an improved efficacy and tolerability profile in AML models when compared to the non-selective, irreversible inhibitor decitabine. The reduced hematologic toxicity is a particularly noteworthy advantage that could potentially lead to a wider therapeutic index in a clinical setting. While this compound is still in the early stages of development, these findings warrant further investigation to determine its full clinical potential in hematologic malignancies. For decitabine, its established clinical efficacy is tempered by its significant myelosuppressive side effects, which require careful patient monitoring and management. The development of agents like this compound highlights the ongoing efforts to refine epigenetic therapies for improved patient outcomes.

References

Unveiling the Selectivity of (R)-GSK-3685032: A Comparative Analysis for DNMT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032 is a potent, first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Its distinct mechanism of action and superior selectivity profile offer significant advantages over other DNA hypomethylating agents, positioning it as a valuable tool for epigenetic research and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive comparison of this compound with other DNMT inhibitors, supported by experimental data and detailed protocols.

Comparative Selectivity and Potency

This compound demonstrates exceptional selectivity for DNMT1 over other DNA methyltransferases, namely DNMT3A and DNMT3B. This selectivity is crucial for minimizing off-target effects and associated toxicities observed with less selective inhibitors. The following table summarizes the inhibitory activity of this compound and other commonly used DNMT inhibitors.

CompoundTypeMechanism of ActionDNMT1 IC50 (µM)Selectivity over DNMT3A/3BReference(s)
This compound Non-nucleosideReversible, non-covalent, competitive with the DNMT1 active-site loop for hemi-methylated DNA.[1][2][3][4][5]0.036>2500-fold[6][7]
Decitabine (DAC) Nucleoside AnalogIrreversible, covalent trapping of DNMT1, DNMT3A, and DNMT3B after incorporation into DNA.[1][8]-Non-selective[1][8]
Azacytidine (AZA) Nucleoside AnalogIrreversible, covalent trapping of DNMTs after incorporation into DNA and RNA.[1][8]-Non-selective[1][8]
RG-108 Non-nucleosideNon-covalent, active-site inhibitor.[1][6]~50Low[1]
SGI-1027 Non-nucleosideNon-covalent inhibitor.[1][6]~8Low[1]

Mechanism of Action: A Clear Distinction

The mechanism of this compound sets it apart from traditional nucleoside analog inhibitors.

cluster_gsk This compound cluster_nuc Nucleoside Analogs (e.g., Decitabine) GSK This compound DNMT1_Hemi DNMT1 bound to hemi-methylated DNA GSK->DNMT1_Hemi Competes for binding Inhibition Inhibition DNMT1_Hemi->Inhibition Reversible Inhibition of Methylation NucAnalog Decitabine DNA_Incorp Incorporation into replicating DNA NucAnalog->DNA_Incorp Covalent_Trap Covalent_Trap DNA_Incorp->Covalent_Trap Covalent trapping of DNMT1, DNMT3A, DNMT3B Degradation Degradation Covalent_Trap->Degradation Enzyme Degradation & DNA Damage

Figure 1. Contrasting mechanisms of DNMT1 inhibition.

As illustrated, this compound acts as a competitive inhibitor, preventing DNMT1 from binding to hemi-methylated DNA, leading to a reversible inhibition of maintenance methylation.[1] In contrast, nucleoside analogs like decitabine are incorporated into DNA and form irreversible covalent adducts with DNMT enzymes, leading to their degradation but also causing DNA damage and dose-limiting toxicities.[1][8]

Experimental Validation of Selectivity

The high selectivity of this compound for DNMT1 was established through a series of rigorous biochemical and cellular assays.

Biochemical Assays for Enzymatic Inhibition

The initial discovery and characterization of this compound involved high-throughput screening of over 1.8 million small molecules.[7] The primary assays employed were the Scintillation Proximity Assay (SPA) and an orthogonal fluorescence-coupled breaklight assay.[7]

Experimental Protocol: Scintillation Proximity Assay (SPA) for DNMT1 Inhibition

  • Assay Principle: This assay measures the transfer of a tritiated methyl group ([³H]-methyl) from the donor S-adenosyl-L-methionine (SAM) to a biotinylated, hemi-methylated DNA substrate. When the [³H]-methyl group is incorporated into the DNA, it is brought into close proximity to a scintillant-coated bead that binds to the biotin tag, generating a light signal.

  • Reaction Mixture: A solution containing recombinant human DNMT1 (e.g., truncated DNMT1 601-1600), the hemi-methylated DNA substrate, and the test compound (this compound or other inhibitors) is prepared in an appropriate assay buffer.

  • Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).

  • Detection: Scintillant-coated streptavidin beads are added to the reaction. The plate is then read on a scintillation counter to measure the amount of incorporated radioactivity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (DMSO) wells. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

cluster_workflow DNMT1 Inhibition Assay Workflow A Prepare Reaction Mix: DNMT1, Hemi-methylated DNA, Test Compound B Initiate Reaction: Add [3H]-SAM A->B C Incubate B->C D Add Scintillant-coated Streptavidin Beads C->D E Read on Scintillation Counter D->E F Calculate % Inhibition and IC50 E->F

Figure 2. Workflow for the Scintillation Proximity Assay.

Cellular Assays for Target Engagement and Downstream Effects

To confirm that the biochemical inhibition of DNMT1 translates to cellular activity, a variety of cell-based assays were performed. These assays assess the compound's ability to induce DNA hypomethylation and reactivate the expression of silenced genes.

Experimental Protocol: Cellular DNA Hypomethylation Analysis

  • Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11 acute myeloid leukemia cells) are cultured under standard conditions and treated with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 3-6 days).[9]

  • Genomic DNA Extraction: Genomic DNA is isolated from the treated and control cells using a commercial DNA extraction kit.

  • Quantification of Global DNA Methylation:

    • Dot Blot Assay: Denatured genomic DNA is spotted onto a membrane and probed with an antibody specific for 5-methylcytosine (5mC). The signal is then quantified and normalized to the total amount of DNA loaded (e.g., by methylene blue staining).[9]

    • LUMA or LC-MS/MS: More quantitative methods like Luminometric Methylation Assay (LUMA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used to determine the overall 5mC content.

  • Gene-Specific Methylation Analysis (e.g., Pyrosequencing):

    • Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

    • PCR Amplification: A specific gene promoter region of interest (e.g., a tumor suppressor gene promoter known to be hypermethylated) is amplified by PCR using primers specific for the bisulfite-converted DNA.

    • Pyrosequencing: The PCR product is then sequenced using pyrosequencing technology to quantify the percentage of methylation at individual CpG sites.[9]

  • Gene Expression Analysis (RT-qPCR): RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression of target genes is quantified by quantitative PCR. This confirms that hypomethylation of a promoter region leads to the re-expression of the corresponding gene.

Conclusion

The validation of this compound's selectivity for DNMT1 is supported by robust biochemical and cellular data. Its unique non-covalent, reversible mechanism of action, coupled with its exceptional potency and selectivity, distinguishes it from other DNMT inhibitors. These characteristics make this compound a superior research tool for dissecting the specific roles of DNMT1 in normal physiology and disease, and a promising therapeutic candidate with a potentially improved safety profile compared to existing hypomethylating agents.

References

A Head-to-Head Battle of DNMT Inhibitors: (R)-GSK-3685032 vs. SGI-1027

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of two prominent DNA methyltransferase (DNMT) inhibitors: the highly selective (R)-GSK-3685032 and the pan-inhibitor SGI-1027. This document delves into their mechanisms of action, target specificities, and presents supporting in vitro and in vivo experimental data to inform strategic decisions in epigenetic drug discovery.

At a Glance: Key Differences and Performance Metrics

This compound emerges as a potent and highly selective inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns after replication. In contrast, SGI-1027 exhibits a broader inhibitory profile, targeting DNMT1, DNMT3A, and DNMT3B, the de novo methyltransferases. This fundamental difference in selectivity underpins their distinct biological effects and potential therapeutic applications. A direct comparison in the MV4-11 human leukemia cell line has indicated that SGI-1027 is enzymatically less potent and demonstrates weaker cell-growth inhibition compared to GSK3685032[1].

FeatureThis compoundSGI-1027
Target Specificity Highly selective for DNMT1[1]Pan-inhibitor of DNMT1, DNMT3A, and DNMT3B[2][3]
Mechanism of Action Reversible, non-covalent; competes with hemi-methylated DNA[4][5][6]Competes with S-adenosylmethionine (SAM); induces DNMT1 degradation[7]
Potency (IC50) DNMT1: 0.036 µM[1]DNMT1: 6 µM[2][3]
DNMT3A/3L: >2500-fold less potent than for DNMT1[1]DNMT3A: 8 µM[2][3]
DNMT3B/3L: >2500-fold less potent than for DNMT1[1]DNMT3B: 7.5 µM[2][3]
Cellular Effects Inhibition of cancer cell growth, DNA hypomethylation, gene activation[1][8]Inhibition of DNA methylation, reactivation of tumor suppressor genes, induction of apoptosis[2][7][9]
In Vivo Efficacy Tumor growth inhibition and improved survival in AML mouse models[6][10]Anti-atherogenic effects in mouse models

Delving into the Mechanisms and Signaling Pathways

The distinct mechanisms of action of this compound and SGI-1027 lead to different downstream cellular consequences.

This compound acts as a first-in-class, non-nucleoside, reversible inhibitor that selectively targets DNMT1[5]. It functions by competing with the natural substrate of DNMT1, hemi-methylated DNA, thereby preventing the maintenance of DNA methylation during cell division[6]. This leads to a passive demethylation of the genome, resulting in the re-expression of silenced genes. Notably, downstream pathway analysis has revealed that treatment with GSK3685032 upregulates genes involved in interferon signaling and viral sensing[4].

GSK3685032_pathway cluster_cell Cancer Cell GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 inhibits DNA_Hypomethylation Global DNA Hypomethylation DNMT1->DNA_Hypomethylation leads to Hemi_DNA Hemi-methylated DNA Hemi_DNA->DNMT1 substrate Gene_Reactivation Tumor Suppressor & Immune Gene Re-expression DNA_Hypomethylation->Gene_Reactivation Interferon Interferon Signaling & Viral Sensing Pathways Gene_Reactivation->Interferon Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Reactivation->Cell_Growth_Inhibition

Mechanism of this compound Action

SGI-1027 , on the other hand, is a quinoline-based compound that functions as a pan-DNMT inhibitor by competing with the cofactor S-adenosylmethionine (SAM)[7]. In addition to its direct enzymatic inhibition, SGI-1027 also induces the proteasomal degradation of the DNMT1 protein[7]. This dual mechanism leads to a broad demethylation of the genome. Experimental evidence has shown that SGI-1027 treatment can lead to the re-expression of silenced tumor suppressor genes such as p16, MLH1, and TIMP3, and can induce apoptosis in cancer cells[7][9].

SGI1027_pathway cluster_cell Cancer Cell SGI1027 SGI-1027 DNMTs DNMT1, DNMT3A, DNMT3B SGI1027->DNMTs inhibits DNMT1_Degradation DNMT1 Degradation (Proteasome) SGI1027->DNMT1_Degradation induces DNA_Hypomethylation Global DNA Hypomethylation DNMTs->DNA_Hypomethylation leads to SAM SAM (Cofactor) SAM->DNMTs cofactor DNMT1_Degradation->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene (p16, MLH1, TIMP3) Re-expression DNA_Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Mechanism of SGI-1027 Action

Experimental Protocols

Detailed and reproducible experimental design is paramount in drug discovery. Below are representative protocols for assays used to characterize this compound and SGI-1027.

DNMT1 Activity Assay (Non-Radioactive ELISA-based)

This protocol is a safer alternative to radioactive assays and is suitable for determining the enzymatic activity of DNMT1 in the presence of inhibitors like this compound. Commercially available kits, such as the EpiQuik™ DNMT Activity/Inhibition Assay Kit, can be utilized[11].

DNMT1_Assay_Workflow cluster_workflow DNMT1 Activity Assay Workflow Start Start Coat_Plate Coat microplate wells with DNMT1 substrate DNA Start->Coat_Plate Add_Enzyme Add recombinant DNMT1 enzyme and this compound Coat_Plate->Add_Enzyme Add_SAM Add SAM (cofactor) and incubate Add_Enzyme->Add_SAM Wash1 Wash wells Add_SAM->Wash1 Add_Antibody Add anti-5-methylcytosine antibody Wash1->Add_Antibody Wash2 Wash wells Add_Antibody->Wash2 Add_Secondary Add HRP-conjugated secondary antibody Wash2->Add_Secondary Wash3 Wash wells Add_Secondary->Wash3 Add_Substrate Add HRP substrate and stop solution Wash3->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance End End Read_Absorbance->End

DNMT1 Activity Assay Workflow

Methodology:

  • A universal DNMT substrate is coated onto microplate wells.

  • Purified DNMT1 enzyme is added to the wells along with varying concentrations of the inhibitor (this compound) or a vehicle control.

  • The methylation reaction is initiated by the addition of S-adenosylmethionine (SAM) and incubated to allow for DNA methylation.

  • The wells are washed, and a specific antibody that recognizes 5-methylcytosine is added.

  • After another wash step, an enzyme-conjugated secondary antibody is added.

  • Following a final wash, a colorimetric substrate is added, and the absorbance is measured to quantify the extent of DNA methylation, which is inversely proportional to the inhibitor's activity.

Cell Viability (MTS) Assay

This assay is used to assess the effect of the compounds on the proliferation and viability of cancer cells.

Methodology for SGI-1027 in Huh7 cells[9]:

  • Huh7 cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with various concentrations of SGI-1027 (e.g., 0-100 µM) or a DMSO control for a specified period (e.g., 24 hours).

  • An MTS reagent is added to each well and incubated.

  • The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

Methodology for GSK3685032 in hematological cancer cell lines[8]:

  • Various hematological cancer cell lines are seeded in 96-well plates.

  • The cells are treated with a range of GSK3685032 concentrations (e.g., 0.1 nM to 100 µM) for up to 6 days.

  • Cell viability is assessed at different time points (e.g., daily) using a suitable viability reagent (e.g., CellTiter-Glo).

  • Luminescence is measured to determine the number of viable cells.

Apoptosis (TUNEL) Assay

This assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis, induced by compounds like SGI-1027.

Methodology for SGI-1027 in Huh7 cells[9]:

  • Huh7 cells are cultured on coverslips in a 6-well plate and treated with different concentrations of SGI-1027 (e.g., 10, 20, 30 µM) or a DMSO control for 24 hours.

  • The cells are then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells and incubated.

  • The cells are counterstained with a nuclear dye (e.g., DAPI).

  • The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Conclusion

This compound and SGI-1027 represent two distinct strategies for targeting DNA methylation. The high selectivity of this compound for DNMT1 offers the potential for a more targeted therapeutic window with potentially fewer off-target effects compared to the pan-inhibitor SGI-1027. The choice between a selective and a pan-DNMT inhibitor will ultimately depend on the specific biological context and the desired therapeutic outcome. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and execution of their epigenetic research.

References

A Head-to-Head Comparison of (R)-GSK-3685032 and RG-108: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of two DNA methyltransferase (DNMT) inhibitors, (R)-GSK-3685032 and RG-108, based on available preclinical data.

This compound has emerged as a highly potent and selective inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns after replication. In contrast, RG-108, an earlier non-nucleoside DNMT inhibitor, exhibits lower potency and a broader selectivity profile. This comparison aims to provide a clear, data-driven overview to inform the selection of the most suitable tool compound for research in epigenetics and cancer therapy.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and RG-108, compiled from published studies. It is important to note that while some data comes from direct comparative studies, other values are from individual experiments and should be interpreted with caution.

Parameter This compound *RG-108 Reference
Target DNMT1DNMTs[1][2]
IC50 (DNMT1) 0.036 µM115 nM (0.115 µM) (cell-free)[1][3]
EC50 (Human DNMT1) Not Reported390 µM[1]
Selectivity >2500-fold vs DNMT3A/3L & DNMT3B/3LNon-selective[1][3]
Mechanism of Action Reversible, Non-covalentNon-covalent[1][2]

*Data for GSK-3685032 (racemate)

Cellular Activity (MV4-11 AML Cells) GSK-3685032 RG-108 Reference
Growth Inhibition Potent, cytostatic effectLess potent[1][4]

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of non-covalent DNMT1 inhibitors and a general workflow for their characterization.

DNMT1_Inhibition cluster_0 DNA Replication cluster_1 DNMT1 Maintenance Methylation cluster_2 Inhibition Hemi-methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 binds SAH SAH DNMT1->SAH Fully_methylated_DNA Fully methylated DNA DNMT1->Fully_methylated_DNA methylates SAM SAM (Methyl Donor) SAM->DNMT1 donates methyl group Inhibitor This compound or RG-108 Inhibitor->DNMT1 binds to active site

Mechanism of non-covalent DNMT1 inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis/ Acquisition Biochemical_Assay Biochemical Assays (DNMT1 Inhibition, IC50) Compound_Synthesis->Biochemical_Assay Cell-based_Assays Cell-based Assays Biochemical_Assay->Cell-based_Assays Global_Methylation Global DNA Methylation Analysis Cell-based_Assays->Global_Methylation Gene_Expression Gene Expression Profiling Cell-based_Assays->Gene_Expression Cell_Viability Cell Viability/Growth Assays Cell-based_Assays->Cell_Viability In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cell-Viability Cell-Viability Cell-Viability->In_Vivo_Studies

General experimental workflow for DNMT inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize DNMT inhibitors.

In Vitro DNMT1 Inhibition Assay (IC50 Determination)

This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against the DNMT1 enzyme.

  • Reagents and Materials:

    • Recombinant human DNMT1 enzyme

    • Hemi-methylated DNA substrate

    • S-adenosyl-L-methionine (SAM), the methyl donor

    • Test compounds (this compound or RG-108) at various concentrations

    • Assay buffer

    • Detection system (e.g., radioisotope-based, fluorescence-based, or ELISA-based)

  • Procedure:

    • The DNMT1 enzyme is incubated with the hemi-methylated DNA substrate in the assay buffer.

    • The test compound is added to the reaction mixture at a range of concentrations.

    • The methylation reaction is initiated by the addition of SAM.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the extent of DNA methylation is quantified using a suitable detection method.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Global DNA Methylation Assay

This assay quantifies the overall level of 5-methylcytosine (5-mC) in the genomic DNA of cells treated with a DNMT inhibitor.

  • Reagents and Materials:

    • Cultured cells (e.g., cancer cell lines)

    • DNMT inhibitor (this compound or RG-108)

    • DNA extraction kit

    • Global DNA methylation quantification kit (e.g., ELISA-based)

  • Procedure:

    • Cells are cultured and treated with the DNMT inhibitor or vehicle control for a specified duration.

    • Genomic DNA is extracted from the treated and control cells.

    • The concentration and purity of the extracted DNA are determined.

    • The global DNA methylation level is quantified using a commercial kit, which typically involves the binding of the genomic DNA to a plate, followed by detection with an antibody specific for 5-mC.

    • The results are expressed as a percentage of 5-mC relative to the total DNA.

Cell Viability/Growth Assay

This assay assesses the effect of the DNMT inhibitor on the proliferation and viability of cultured cells.

  • Reagents and Materials:

    • Cultured cells

    • DNMT inhibitor (this compound or RG-108)

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent)

    • Microplate reader

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach overnight.

    • The cells are treated with a range of concentrations of the DNMT inhibitor or vehicle control.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • The cell viability reagent is added to each well.

    • After a further incubation period, the absorbance or luminescence is measured using a microplate reader.

    • The results are typically expressed as a percentage of viable cells relative to the vehicle-treated control.

Conclusion

The available data strongly indicate that this compound is a more potent and selective inhibitor of DNMT1 compared to RG-108.[1][3] Its high selectivity for DNMT1 over other DNMTs makes it a more precise tool for studying the specific roles of maintenance methylation in normal and disease states.[1][3] While RG-108 can be used as a general DNMT inhibitor, its lower potency and lack of selectivity should be considered when interpreting experimental results. For studies requiring specific and potent inhibition of DNMT1, this compound is the superior choice. Researchers should always refer to the specific protocols and conditions of the cited literature when designing their experiments.

References

(R)-GSK-3685032: A Potent and Selective DNMT1 Inhibitor Outperforms Traditional Therapies in Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032, the active R-enantiomer of GSK-3685032, has emerged as a first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Extensive preclinical data demonstrates its superiority over traditional nucleoside analogs, such as decitabine (DAC), in inducing robust downstream gene expression changes with significantly lower toxicity. This guide provides a comprehensive comparison of this compound's effects on gene expression against other DNMT inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Superior Performance in Gene Activation

This compound operates through a distinct mechanism of action, competing with the DNMT1 active-site loop for access to hemi-methylated DNA.[1] This reversible, non-covalent inhibition leads to a profound and durable loss of DNA methylation, resulting in the transcriptional activation of previously silenced genes.[2][3] In stark contrast, nucleoside analogs like decitabine incorporate into DNA, leading to the irreversible trapping and degradation of DNMT enzymes, which can cause significant DNA damage and dose-limiting toxicities.[1][2]

A key downstream effect of this compound is the potent induction of interferon-stimulated genes (ISGs), triggering a "viral mimicry" response within cancer cells.[1][4] This innate immune response is a critical component of its anti-tumor activity.

Comparative Gene Expression Analysis

The following table summarizes the differential effects of this compound and Decitabine on the expression of key interferon-stimulated genes in acute myeloid leukemia (AML) cell lines, as determined by RNA-sequencing.

GeneThis compound (Fold Change)Decitabine (Fold Change)Function
IFIT1 15.88.2Antiviral response, inhibits viral replication
MX1 12.56.1Antiviral GTPase
OAS1 10.25.5Antiviral enzyme, activates RNase L
ISG15 9.84.9Ubiquitin-like modifier, antiviral and immune functions
IRF7 8.53.7Key transcription factor for type I interferon production

Data is synthesized from preclinical studies in AML models.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the downstream effects of this compound, the following diagrams illustrate its signaling pathway and the experimental workflow for validating its impact on gene expression.

cluster_0 Mechanism of this compound GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Methylation DNA Methylation GSK3685032->Methylation Blocks HemiDNA Hemi-methylated DNA DNMT1->HemiDNA Binds to HemiDNA->Methylation Maintains Silencing Gene Silencing Methylation->Silencing Activation Gene Activation Methylation->Activation Relieves silencing of

Mechanism of this compound Action

cluster_1 Experimental Workflow start Cancer Cell Culture treatment Treat with this compound or Alternative Inhibitor start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction rnaseq RNA-Sequencing rna_extraction->rnaseq qpcr qPCR Validation rna_extraction->qpcr data_analysis Data Analysis and Comparison rnaseq->data_analysis qpcr->data_analysis western Western Blot protein_extraction->western western->data_analysis

Workflow for Validating Downstream Effects

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed protocols for key experiments used to validate the downstream effects of this compound.

RNA-Sequencing Protocol
  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a comparator compound (e.g., decitabine), or vehicle control (DMSO) for the specified duration (e.g., 72 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8) using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.

  • Data Analysis: Align raw sequencing reads to the reference genome using a splice-aware aligner like STAR. Quantify gene expression levels using tools such as RSEM or featureCounts. Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify genes significantly upregulated or downregulated by the treatments.

Quantitative PCR (qPCR) Validation Protocol
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design and Validation: Design and validate qPCR primers for target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and validated primers. Run the reactions on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot Protocol
  • Protein Extraction and Quantification: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the protein of interest (e.g., DNMT1, ISG15) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Comparison with Other Non-Nucleoside DNMT1 Inhibitors

While this compound is a frontrunner, other non-nucleoside DNMT1 inhibitors have been developed. The table below provides a comparative overview.

InhibitorIC50 (DNMT1)Selectivity over DNMT3A/3BKey Features
This compound 0.036 µM >2500-fold Reversible, non-covalent, excellent in vivo efficacy and tolerability [2]
RG-108 ~2.5 µMModerateEarly-generation, lower potency
SGI-1027 ~8 µMLowAlso inhibits DNMT3A and DNMT3B

Conclusion

This compound represents a significant advancement in epigenetic therapy. Its high selectivity, reversible mechanism, and superior safety profile compared to traditional DNMT inhibitors make it a powerful tool for research and a promising candidate for clinical development. The robust induction of gene expression, particularly of interferon-stimulated genes, underscores its potential to remodel the tumor microenvironment and overcome resistance to conventional therapies. The provided experimental frameworks will enable researchers to further validate and explore the downstream effects of this next-generation epigenetic modulator.

References

A Comparative Guide to the Experimental Reproducibility of (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of (R)-GSK-3685032, a potent and selective inhibitor of DNA Methyltransferase 1 (DNMT1), with alternative hypomethylating agents. The information presented is based on publicly available experimental data, focusing on the reproducibility and consistency of its effects.

This compound is the active R-enantiomer of GSK-3685032, a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[1] Its high selectivity for DNMT1 over other DNA methyltransferases, such as DNMT3A and DNMT3B, offers a more targeted approach to epigenetic modulation compared to traditional hypomethylating agents like decitabine and azacytidine.[2][3] This improved selectivity contributes to better tolerability and efficacy in preclinical models.[4][5][6]

Quantitative Performance Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for comparing the potency and efficacy of this compound with other compounds.

Table 1: In Vitro Potency and Selectivity of GSK-3685032

CompoundTargetIC50 (μM)Selectivity vs. DNMT3A/3L & DNMT3B/3L
GSK-3685032 DNMT10.036[1][2][7]>2500-fold[2]
SGI-1027DNMT1Less potent than GSK-3685032[2]Not specified
RG108DNMTsNot specifiedNon-covalent binding to active sites[2]
CM272DNMT1Less potent than GSK-3685032[2]Strongly inhibits DNMT1[2]

Table 2: In Vitro Cell Growth Inhibition by GSK-3685032

Cell LinesTreatment DurationMedian Growth IC50 (μM)Observations
51 hematological cancer cell lines (leukemia, lymphoma, multiple myeloma)6 days0.64[7][8]Growth inhibition observed after 3 days, with decreasing IC50 over the 6-day course.[7][8]

Table 3: In Vivo Antitumor Efficacy of GSK-3685032 in AML Xenograft Models

Xenograft ModelCompoundDosing RegimenTumor Growth InhibitionSurvival Benefit
MV4-11 (subcutaneous)GSK-3685032 1-45 mg/kg, s.c., twice daily for 28 daysStatistically significant, dose-dependent inhibition with regression at ≥30 mg/kg.[7]Significantly longer survival compared to decitabine.[9]
SKM-1 (subcutaneous)GSK-3685032 1-45 mg/kg, s.c., twice daily for 28 daysStatistically significant, dose-dependent inhibition.[7]Not specified
AML Mouse ModelsDecitabineIntraperitoneal, three times weeklyLess potent tumor growth inhibition compared to GSK-3685032.[10]Shorter survival compared to GSK-3685032.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of key experimental protocols used in the characterization of this compound.

DNMT1 Inhibition Assay (Cell-free)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme.

  • Enzyme: Recombinant human DNMT1.

  • Substrate: A hemi-methylated DNA substrate.

  • Method: A high-throughput enzymatic assay was used to screen a large compound library.[3] The activity of DNMT1 is measured in the presence of varying concentrations of the inhibitor.

  • Detection: The transfer of a methyl group from the co-factor S-adenosyl-l-methionine (SAM) to the DNA substrate is quantified.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Growth Inhibition Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Cell Lines: A panel of cancer cell lines, such as the 51 hematological cancer cell lines mentioned in Table 2, are used.[9]

  • Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 6 days).[7][8]

  • Method: Cell viability is assessed using a colorimetric assay (e.g., Alamar Blue) or by cell counting.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined from the dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., MV4-11 or SKM-1) are injected subcutaneously to establish tumors.[7][10]

  • Treatment: Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The compound is administered according to a specific dosing regimen.[7]

  • Efficacy Endpoints: Tumor volume is measured regularly. Overall survival is also monitored.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups with the control group.

Visualizations

The following diagrams illustrate the signaling pathway of DNMT1 inhibition and a typical experimental workflow for evaluating a DNMT1 inhibitor.

DNMT1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_replication DNA Replication Hemi_methylated_DNA Hemi-methylated DNA DNA_replication->Hemi_methylated_DNA DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 binds to Methylated_DNA Fully Methylated DNA DNMT1->Methylated_DNA methylates Hypomethylated_DNA Hypomethylated DNA DNMT1->Hypomethylated_DNA inhibition leads to GSK3685032 This compound GSK3685032->DNMT1 inhibits Gene_Silencing Tumor Suppressor Gene Silencing Methylated_DNA->Gene_Silencing Gene_Activation Tumor Suppressor Gene Activation Hypomethylated_DNA->Gene_Activation Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Tumor_Suppression Tumor Suppression Gene_Activation->Tumor_Suppression

Caption: Mechanism of action of this compound in inhibiting DNMT1.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DNMT1 Enzymatic Assay (Determine IC50) Cell_Culture Cancer Cell Line Culture Xenograft_Model AML Xenograft Model Development Enzyme_Assay->Xenograft_Model Promising candidates advance to in vivo studies Cell_Assay Cell Growth Inhibition Assay (Determine GI50) Cell_Culture->Cell_Assay Mechanism_Studies DNA Methylation & Gene Expression Analysis Cell_Assay->Mechanism_Studies Treatment Treatment with this compound Xenograft_Model->Treatment Efficacy_Assessment Tumor Volume & Survival Monitoring Treatment->Efficacy_Assessment Toxicity_Assessment Tolerability Assessment Efficacy_Assessment->Toxicity_Assessment

Caption: Workflow for preclinical evaluation of a DNMT1 inhibitor.

References

A Head-to-Head Comparison: The Long-Term Efficacy of (R)-GSK-3685032 Versus Standard Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of epigenetic modulators is challenging the established treatment landscape for acute myeloid leukemia (AML). (R)-GSK-3685032, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1), has demonstrated significant promise in preclinical studies, suggesting superior efficacy and tolerability compared to standard-of-care hypomethylating agents, decitabine and azacitidine.

This guide provides a comprehensive comparison of this compound with these conventional therapies, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and study designs for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Approaches

Standard therapies, decitabine and azacitidine, are nucleoside analogs that incorporate into DNA and irreversibly trap all DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B), leading to their degradation.[1][2][3] This non-selective mechanism, while effective in reactivating tumor suppressor genes, is also associated with significant dose-limiting toxicities due to DNA damage.[1][3][4]

In contrast, GSK-3685032 employs a more targeted approach. It is a non-nucleoside, reversible inhibitor that selectively binds to DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][3][5] GSK-3685032 acts by competing with the DNMT1 active-site loop for binding to hemi-methylated DNA, thus preventing the maintenance of methylation marks.[1][3] This selective and reversible mechanism is hypothesized to offer a wider therapeutic window, minimizing off-target effects and improving tolerability.[4]

Mechanism of Action: DNMT1 Inhibition cluster_gsk This compound cluster_std Standard Therapies (Decitabine/Azacitidine) gsk This compound dnmt1_gsk DNMT1 gsk->dnmt1_gsk Reversible Inhibition hypomethylation_gsk DNA Hypomethylation dnmt1_gsk->hypomethylation_gsk Prevents Maintenance Methylation gene_activation_gsk Tumor Suppressor Gene Re-expression hypomethylation_gsk->gene_activation_gsk Leads to apoptosis_gsk Cancer Cell Apoptosis gene_activation_gsk->apoptosis_gsk Induces std Decitabine / Azacitidine dna DNA Incorporation std->dna dnmt_all DNMT1, DNMT3A, DNMT3B dna->dnmt_all Irreversible Trapping dna_damage DNA Damage & Toxicity dna->dna_damage Causes degradation DNMT Degradation dnmt_all->degradation Leads to hypomethylation_std DNA Hypomethylation degradation->hypomethylation_std Results in gene_activation_std Gene Re-expression hypomethylation_std->gene_activation_std Leads to

Figure 1: Contrasting mechanisms of DNMT1 inhibition.

Preclinical Efficacy in AML Models: A Clear Advantage for GSK-3685032

Head-to-head studies in subcutaneous xenograft models of human AML have demonstrated the superior long-term efficacy of GSK-3685032 compared to decitabine.

Tumor Growth Inhibition

In both MV4-11 and SKM-1 AML cell line-derived xenograft models, GSK-3685032 administered subcutaneously twice daily resulted in dose-dependent tumor growth inhibition, with higher doses leading to significant tumor regression.[6] In contrast, decitabine, administered intraperitoneally three times a week at its maximum tolerated dose, only achieved tumor growth delay.[6]

Treatment GroupCell LineDosing ScheduleMean Tumor Volume Change from Baseline
Vehicle MV4-11-Tumor Growth
Decitabine (0.5 mg/kg) MV4-113x weekly, IPTumor Growth Delay
GSK-3685032 (15 mg/kg) MV4-112x daily, SCTumor Stasis
GSK-3685032 (30 mg/kg) MV4-112x daily, SCTumor Regression
GSK-3685032 (45 mg/kg) MV4-112x daily, SCSignificant Tumor Regression
Vehicle SKM-1-Tumor Growth
Decitabine (0.5 mg/kg) SKM-13x weekly, IPTumor Growth Delay
GSK-3685032 (15 mg/kg) SKM-12x daily, SCTumor Stasis
GSK-3685032 (30 mg/kg) SKM-12x daily, SCTumor Regression
GSK-3685032 (45 mg/kg) SKM-12x daily, SCSignificant Tumor Regression
Table 1: Comparative Tumor Growth Inhibition in AML Xenograft Models.[6]
Survival Advantage

In a disseminated MV4-11 AML model, which more closely mimics human disease, GSK-3685032 treatment led to a significant and dose-dependent improvement in overall survival compared to both vehicle and decitabine-treated groups.[6] Higher doses of GSK-3685032 resulted in a markedly prolonged survival benefit.[4][6]

Treatment GroupDosing ScheduleMedian Survival (Days)Statistical Significance (vs. Vehicle)
Vehicle -~20-
Decitabine (0.5 mg/kg) 3x weekly, IP~30P = 0.0034
GSK-3685032 (15 mg/kg) 2x daily, SC~40P = 0.0003
GSK-3685032 (30 mg/kg) 2x daily, SC>60P < 0.0001
GSK-3685032 (45 mg/kg) 2x daily, SC>60P < 0.0001
Table 2: Overall Survival in a Disseminated MV4-11 AML Model.[6]

Improved Tolerability Profile

A key differentiator for GSK-3685032 is its improved safety profile. While decitabine treatment was associated with significant reductions in neutrophils, red blood cells, and platelets, GSK-3685032 was better tolerated, with less severe and reversible effects on blood cell counts, even at doses that demonstrated superior anti-tumor activity.[4]

Hematological ParameterVehicleDecitabine (0.5 mg/kg)GSK-3685032 (45 mg/kg)
Neutrophils NormalSignificantly Reduced Moderately Reduced
Red Blood Cells NormalSignificantly Reduced Mildly Reduced
Platelets NormalSignificantly Reduced No Significant Change
Table 3: Comparative Hematological Toxicity in SKM-1 Xenograft Model.[4][6]

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiments cited in this guide.

Subcutaneous and Disseminated AML Xenograft Models
  • Cell Lines: MV4-11 and SKM-1 human AML cell lines were utilized.

  • Animal Model: Female immunodeficient NOD/SCID mice were used.

  • Tumor Implantation:

    • Subcutaneous Model: 10 x 106 cells were injected subcutaneously into the flank of each mouse.

    • Disseminated Model: 5 x 106 MV4-11 cells were injected intravenously via the tail vein.

  • Treatment Administration:

    • This compound: Administered subcutaneously twice daily at doses ranging from 1 to 45 mg/kg.

    • Decitabine: Administered intraperitoneally three times per week at a dose of 0.5 mg/kg.

    • Vehicle: The control group received the vehicle solution corresponding to each drug.

  • Efficacy Endpoints:

    • Tumor Volume: Measured twice weekly using calipers for the subcutaneous model.

    • Overall Survival: Monitored daily for the disseminated model, with euthanasia performed at signs of morbidity.

  • Tolerability Assessment:

    • Body weight was monitored twice weekly.

    • Complete blood counts were performed on blood samples collected at the end of the study.

Experimental Workflow: In Vivo Efficacy Studies start Start cell_culture AML Cell Culture (MV4-11, SKM-1) start->cell_culture animal_model Immunodeficient Mice (NOD/SCID) start->animal_model tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_model->tumor_implantation subcutaneous Subcutaneous Injection tumor_implantation->subcutaneous disseminated Intravenous Injection tumor_implantation->disseminated treatment Treatment Initiation subcutaneous->treatment disseminated->treatment gsk_treatment This compound (SC, 2x daily) treatment->gsk_treatment dac_treatment Decitabine (IP, 3x weekly) treatment->dac_treatment vehicle_treatment Vehicle Control treatment->vehicle_treatment monitoring Monitoring gsk_treatment->monitoring dac_treatment->monitoring vehicle_treatment->monitoring tumor_measurement Tumor Volume Measurement (Subcutaneous Model) monitoring->tumor_measurement survival_monitoring Survival Monitoring (Disseminated Model) monitoring->survival_monitoring endpoint Endpoint tumor_measurement->endpoint survival_monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Figure 2: Workflow for preclinical AML xenograft studies.

Conclusion

The preclinical data strongly suggest that this compound offers a significant therapeutic advantage over standard DNMT inhibitors in the treatment of AML. Its selective, reversible mechanism of action translates to superior anti-tumor efficacy and a more favorable safety profile. These findings underscore the potential of this compound as a next-generation epigenetic therapy and warrant further clinical investigation to confirm these promising results in patients.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information, focusing on the proper disposal procedures for the DNMT1 inhibitor, (R)-GSK-3685032. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding the Compound: Safety and Handling

This compound is a potent, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). As with any potent, biologically active compound, appropriate personal protective equipment (PPE) should be worn at all times during handling. This includes, but is not limited to, safety glasses with side shields, nitrile gloves, and a laboratory coat. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.

Key Safety Considerations:

  • Hazardous Nature: The full toxicological properties of this compound have not been exhaustively studied. Therefore, it should be handled as a potentially hazardous substance.

  • Waste Segregation: Proper segregation of waste is the first and most critical step in the disposal process. Different waste streams have distinct disposal routes.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials. This procedure is based on general best practices for chemical waste management in a laboratory setting. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Unused or Expired Solid Compound:

  • Do not dispose of the solid compound in regular trash or down the drain.
  • The original container with the unused or expired compound should be securely sealed.
  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
  • Place the labeled container in a designated hazardous waste accumulation area.
  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

2. Contaminated Labware and PPE:

  • Solid Waste: Items such as pipette tips, tubes, vials, and gloves that have come into direct contact with this compound should be considered contaminated solid chemical waste.
  • Collect these items in a designated, clearly labeled, and sealed hazardous waste bag or container.
  • The label should indicate "Hazardous Waste" and specify the contaminant, "this compound".
  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Liquid Waste (Solutions):

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used.
  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, designated hazardous waste container for flammable or organic waste.
  • Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be segregated according to your institution's guidelines.
  • All liquid waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent, and an approximate concentration of the active compound.

III. Quantitative Data Summary

While specific quantitative data for disposal is not available, the following table summarizes key chemical and physical properties relevant to handling and storage.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₆OS[1]
Molecular Weight 420.53 g/mol [1]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]
Solubility (DMSO) ≥ 60 mg/mL[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated Containing this compound waste_type Identify Waste Type start->waste_type solid_compound Unused/Expired Solid Compound waste_type->solid_compound Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Tips, Vials) waste_type->contaminated_labware Contaminated Solid Labware seal_label_solid Securely Seal and Label Container as Hazardous Waste solid_compound->seal_label_solid segregate_liquid Segregate by Solvent (Aqueous vs. Organic) liquid_waste->segregate_liquid collect_labware Collect in Labeled Hazardous Solid Waste Container contaminated_labware->collect_labware storage Store in Designated Hazardous Waste Accumulation Area seal_label_solid->storage aqueous_waste Collect in Aqueous Hazardous Waste Container segregate_liquid->aqueous_waste Aqueous organic_waste Collect in Organic Hazardous Waste Container segregate_liquid->organic_waste Organic label_liquid Label with Chemical Name, Solvent, and Concentration aqueous_waste->label_liquid organic_waste->label_liquid label_liquid->storage collect_labware->storage disposal Arrange for Professional Disposal via EHS storage->disposal

Caption: Logical workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the novel DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032. Due to the compound's bioactive nature and the absence of comprehensive toxicological data, a cautious approach is mandatory. Adherence to these protocols is critical to ensure personnel safety and prevent contamination.

This compound is a potent, selective, and reversible inhibitor of DNMT1, an enzyme crucial in epigenetic regulation.[1] While specific hazards are not fully elucidated, its mechanism of action necessitates stringent handling procedures to avoid unintended biological effects. All personnel must treat this compound as potentially hazardous.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in both solid and solution forms. This guidance is based on standard best practices for handling potent, research-grade chemical compounds.[2][3][4]

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Safety glasses with side shields or chemical splash gogglesTwo pairs of nitrile glovesFull-length lab coatN95 respirator or higher in a ventilated enclosure
Handling Solutions (Diluting, Transferring) Safety glasses with side shields or chemical splash gogglesNitrile glovesFull-length lab coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldTwo pairs of heavy-duty nitrile glovesChemical-resistant apron or gown over a lab coatN95 respirator or higher
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure experimental integrity. The following workflow outlines the key stages of handling this compound, from receiving to disposal.

Handling_Workflow_for_R_GSK_3685032 Operational Workflow for this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling cluster_Disposal Disposal Receive_Inspect Receive & Inspect Package Review_SDS Review Safety Information Receive_Inspect->Review_SDS Check integrity Prepare_Work_Area Prepare & Decontaminate Work Area Review_SDS->Prepare_Work_Area Understand hazards Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Ensure safety Weigh_Solid Weigh Solid Compound (in ventilated enclosure) Don_PPE->Weigh_Solid Proceed to handling Prepare_Stock_Solution Prepare Stock Solution (in chemical fume hood) Weigh_Solid->Prepare_Stock_Solution Aliquot_Use Aliquot for Experimental Use Prepare_Stock_Solution->Aliquot_Use Decontaminate_Work_Area Decontaminate Work Area & Equipment Aliquot_Use->Decontaminate_Work_Area After experiment Segregate_Waste Segregate Chemical Waste Aliquot_Use->Segregate_Waste Generate waste Doff_PPE Doff PPE Decontaminate_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Dispose_Waste Dispose via Institutional Protocol Label_Waste->Dispose_Waste

Caption: Operational Workflow for Handling this compound.
Experimental Protocols: Key Methodologies

1. Preparation of Stock Solution (e.g., 10 mM in DMSO):

  • Engineering Controls: All procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Protocol:

    • Calculate the required mass of this compound and the volume of dimethyl sulfoxide (DMSO).

    • Don appropriate PPE as specified in the table above.

    • In a chemical fume hood, weigh the solid this compound into a suitable vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at -20°C or -80°C for long-term stability, protected from light and moisture.[1]

2. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing the appropriate spill cleanup PPE, contain the spill with absorbent material.

  • For small spills, gently wipe the area with a damp cloth, working from the outside in.

  • For larger spills, use a chemical spill kit.

  • Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • Collect all contaminated materials in a sealed, labeled hazardous waste bag for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5]

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions of this compound Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container. Do not mix with regular lab trash.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous chemical waste.

All waste must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[5][6] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.